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  • Product: (2E)-7-hydroxyhept-2-enoic acid

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Utility of (2E)-7-Hydroxyhept-2-enoic Acid: A Technical Whitepaper

Executive Summary (2E)-7-hydroxyhept-2-enoic acid is a highly versatile bifunctional aliphatic compound characterized by a seven-carbon chain, a trans-configured α,β -unsaturated carboxylic acid, and a terminal primary h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-7-hydroxyhept-2-enoic acid is a highly versatile bifunctional aliphatic compound characterized by a seven-carbon chain, a trans-configured α,β -unsaturated carboxylic acid, and a terminal primary hydroxyl group. In advanced organic synthesis, it serves as a critical intermediate, bridging the gap between natural product synthesis—specifically the pheromone chemistry of the honeybee (Apis mellifera)—and pharmaceutical impurity profiling. This whitepaper provides an in-depth mechanistic breakdown, validated synthetic protocols, and application insights for researchers utilizing this molecule in complex synthetic workflows.

Physicochemical Profiling & Quantitative Data

The molecular architecture of (2E)-7-hydroxyhept-2-enoic acid ( C7​H12​O3​ ) dictates its physical behavior and reactivity. The presence of both a hydrogen-bond donating hydroxyl group and a carboxylic acid moiety results in a high boiling point and significant polarity.

Table 1: Quantitative Physicochemical Data

ParameterValue
IUPAC Name (2E)-7-hydroxyhept-2-enoic acid
Molecular Formula C 7​ H 12​ O 3​
Molecular Weight 144.17 g/mol
Monoisotopic Mass 144.0786 Da
Isomeric SMILES OCCCC/C=C/C(=O)O
Boiling Point 152 °C at 0.1 mm Hg[1]
Refractive Index ( nD21​ ) 1.4850[1]
Derivative Melting Point 136.5 °C ( α -naphthylurethane derivative)[1]

Mechanistic Chemistry & Orthogonal Reactivity

The synthetic value of (2E)-7-hydroxyhept-2-enoic acid lies in its orthogonal reactivity. The spatial separation between the electrophilic C1–C3 conjugated system and the nucleophilic C7 terminal alcohol allows chemists to functionalize one end of the molecule without requiring complex protecting-group strategies.

  • C1-C3 Domain: The α,β -unsaturated acid is primed for Michael additions, epoxidations, or standard esterification/amidation.

  • C7 Domain: The primary alcohol can be selectively oxidized (e.g., Swern oxidation) or converted into a leaving group via halogenation (e.g., using PBr3​ ).

ReactivityMap Center (2E)-7-Hydroxyhept-2-enoic Acid C7H12O3 (MW: 144.17) C1 C1: Carboxylic Acid Esterification / Amidation Center->C1 Electrophilic Center C2 C2-C3: (2E) Alkene Michael Addition Center->C2 Conjugated System C7 C7: Primary Hydroxyl Halogenation / Oxidation Center->C7 Nucleophilic Center P2 Cilastatin Impurities (Pharmaceuticals) C2->P2 Isomerization / Thioether link P1 Queen Substance (Chemical Ecology) C7->P1 via 7-Bromo intermediate

Orthogonal reactivity map showing functional group divergence for downstream applications.

De Novo Synthesis: Experimental Protocol

The most reliable and historically validated method for synthesizing (2E)-7-hydroxyhept-2-enoic acid is via the Doebner modification of the Knoevenagel condensation, utilizing 2,3-dihydropyran as the starting material. This protocol is designed to be a self-validating system, ensuring stereochemical integrity at each step.

Step 1: Acid-Catalyzed Ring Opening

Causality: 2,3-dihydropyran is an enol ether. Under aqueous acidic conditions, it undergoes protonation and subsequent hydration to form 5-hydroxypentanal, which exists in a stable thermodynamic equilibrium with its cyclic lactol form (tetrahydro-2-hydroxypyran)[1].

  • Procedure: Treat 4.1 g of 2,3-dihydropyran with dilute aqueous acid. Stir at room temperature until the biphasic mixture becomes homogeneous, indicating complete conversion to the lactol.

Step 2: Doebner-Knoevenagel Condensation

Causality: The addition of piperidine is critical. As a secondary amine, piperidine forms a highly electrophilic iminium ion intermediate with the open-chain aldehyde form of the lactol. This dramatically lowers the activation energy for nucleophilic attack by the enolate of malonic acid. Subsequent heating drives decarboxylation. The (2E)-geometry is exclusively favored because the transition state leading to the trans-alkene minimizes 1,3-allylic strain and steric clash between the aliphatic chain and the carboxylate group.

  • Procedure: Combine the crude tetrahydro-2-hydroxypyran with 4.6 g of malonic acid in 5 mL of pyridine. Add 0.25 mL of piperidine as a catalyst[1].

  • Reaction Conditions: Reflux the mixture gently until CO2​ evolution ceases (typically 2–3 hours).

Step 3: Isolation and Self-Validation

Causality: The reaction produces the desired product alongside a byproduct, tetrahydropyran-2-ylacetic acid, resulting from competing cyclization. These must be separated based on boiling point differentials.

  • Procedure: Subject the crude mixture to fractional distillation under reduced pressure. Collect the higher-boiling fraction at 152 °C (0.1 mm Hg)[1].

  • Validation Checkpoint: To confirm the structural identity and purity of the isolated fraction, measure the refractive index ( nD21​ must be 1.4850). Furthermore, 1H NMR spectroscopy must be employed to validate the (2E) geometry: the vinylic protons at C2 and C3 will display a characteristic trans coupling constant ( 3JHH​≈15.0−16.0 Hz). Derivatization with α -naphthyl isocyanate will yield a crystalline urethane melting sharply at 136.5 °C[1].

SynthesisWorkflow A 2,3-Dihydropyran (Starting Material) B 5-Hydroxypentanal (Lactol Equilibrium) A->B Acid Hydrolysis (H2O, H+) D (2E)-7-Hydroxyhept- 2-enoic Acid B->D Doebner Condensation (Heat, -H2O, -CO2) E Tetrahydropyran- 2-ylacetic Acid B->E Competing Cyclization C Malonic Acid + Pyridine/Piperidine C->D Reagent Input

Synthetic workflow of (2E)-7-hydroxyhept-2-enoic acid via Doebner condensation.

Applications in Chemical Ecology & Drug Development

Chemical Ecology: Synthesis of Queen Substance

In entomological research, (2E)-7-hydroxyhept-2-enoic acid is the premier precursor for synthesizing trans-9-oxodec-2-enoic acid, known universally as "Queen Substance"[1]. This pheromone is secreted by queen honeybees to inhibit ovary development in worker bees and suppress queen-rearing behaviors[2].

  • Mechanistic Pathway: The C7 hydroxyl group of the intermediate is reacted with phosphorus tribromide ( PBr3​ ) to yield 7-bromohept-2-enoic acid. This bromide is subsequently treated with ethyl acetoacetate followed by basic hydrolysis and decarboxylation to seamlessly install the terminal methyl ketone required for the active pheromone[1].

Pharmaceutical Manufacturing: Cilastatin Impurity Profiling

In the realm of drug development, the hept-2-enoic acid backbone is a critical structural motif. Cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase I (co-administered with the antibiotic imipenem), relies on a heavily modified hept-2-enoic acid scaffold.

  • Quality Control Relevance: During the synthesis of Cilastatin, deviations in stereochemistry or incomplete functionalization at C7 lead to the formation of 3 ((S,Z)-2-(2,2-dimethylcyclopropane-1-carboxamido)-7-hydroxyhept-2-enoic acid)[3]. This impurity retains the exact 7-hydroxyhept-2-enoic acid mass footprint (MW: 255.15 g/mol for the conjugated complex) but features a (Z)-alkene geometry and lacks the terminal cysteinyl thioether linkage[3]. Understanding the fundamental reactivity of (2E)-7-hydroxyhept-2-enoic acid allows analytical chemists to predict and suppress these degradation pathways during API scale-up.

References

  • Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). 739. A new synthesis of queen substance. Journal of the Chemical Society (Resumed), 3813-3815. RSC Publishing. 1

  • ResearchGate. A new synthesis of 9-oxodec-2-enoic acid.2

  • LGC Standards. Buy Online CAS Number 74589-79-0 - TRC - Cilastatin Sodium Impurity CPEA.3

Sources

Exploratory

(2E)-7-hydroxyhept-2-enoic acid 1H and 13C NMR chemical shifts

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of (2E)-7-Hydroxyhept-2-enoic Acid Executive Summary (2E)-7-hydroxyhept-2-enoic acid is a highly functionalized α,β -unsaturated carboxylic acid. It serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of (2E)-7-Hydroxyhept-2-enoic Acid

Executive Summary

(2E)-7-hydroxyhept-2-enoic acid is a highly functionalized α,β -unsaturated carboxylic acid. It serves as a critical intermediate in the (trans-9-oxodec-2-enoic acid) and is rigorously monitored as a degradation product and synthetic impurity (Impurity 3) in the manufacturing of the renal dehydropeptidase-I inhibitor, . Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for quality control and synthetic validation. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating framework for the 1 H and 13 C NMR characterization of this molecule, focusing on the causality behind spectral phenomena and experimental design.

Theoretical Framework & Causality in NMR Experimental Design

The structural assignment of (2E)-7-hydroxyhept-2-enoic acid relies heavily on understanding the causality behind the observed chemical shifts ( δ ) and coupling constants ( J ).

  • Solvent Selection Causality: Deuterated chloroform (CDCl 3​ ) is selected because it readily dissolves the non-polar aliphatic chain while allowing the terminal hydroxyl and carboxylic acid groups to be observed without rapid deuterium exchange. In CDCl 3​ , these exchangeable protons appear as broad singlets. If severe intermolecular hydrogen bonding causes peak broadening that obscures the aliphatic signals, switching to DMSO-d 6​ is required. DMSO breaks these oligomeric networks by acting as a strong hydrogen bond acceptor, which sharpens the signals but shifts the -OH and -COOH resonances significantly downfield.

  • Conjugation and Anisotropy: The α,β -unsaturated carbonyl system creates a strong molecular dipole. The carbonyl group withdraws π -electron density via resonance, placing a partial positive charge on the β -carbon (C-3). This severely deshields the C-3 proton and carbon, pushing their chemical shifts downfield compared to the α -position (C-2), as dictated by standard .

  • Geometric Causality (The Karplus Equation): The E (trans) geometry of the double bond is unequivocally confirmed by the vicinal coupling constant ( 3JHH​ ) between H-2 and H-3. The ~180° dihedral angle dictates a large coupling constant of approximately 15.6 Hz, distinguishing it from the Z (cis) isomer, which would exhibit a coupling of ~10–12 Hz according to the .

Experimental Protocols for NMR Acquisition

To ensure data integrity, the following step-by-step methodology is designed as a closed, self-validating system.

Step-by-Step Methodology

Step 1: Sample Preparation Weigh precisely 15.0 mg of (2E)-7-hydroxyhept-2-enoic acid. Dissolve the analyte in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube.

Self-Validation Check: The solution must be completely clear. Any particulate matter will degrade magnetic field homogeneity, necessitating filtration through a glass wool plug before proceeding.

Step 2: Instrument Calibration & Tuning Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl 3​ solvent. Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the quality factor (Q-factor) of the RF coil. Perform automated gradient shimming (Z1-Z5).

Self-Validation Check: The TMS signal must exhibit a linewidth at half-height ( W1/2​ ) of <1.0 Hz. If it exceeds this threshold, the magnetic field is non-uniform and shimming must be repeated.

Step 3: 1 H NMR Acquisition Set the spectral width to 12 ppm to capture the highly deshielded carboxylic acid proton. Use a 30° excitation pulse to allow for quantitative integration without requiring excessively long relaxation delays. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 transients.

Step 4: 13 C NMR Acquisition Set the spectral width to 250 ppm. Utilize a composite pulse decoupling sequence (e.g., WALTZ-16) on the proton channel to remove heteronuclear J-coupling. Set D1 to 2.0 seconds. Acquire 512 transients to ensure an adequate signal-to-noise (S/N) ratio, particularly for the quaternary carbonyl carbon (C-1) which lacks Nuclear Overhauser Effect (NOE) enhancement.

Step 5: Data Processing & Referencing Apply a 0.3 Hz exponential line broadening function for 1 H and a 1.0 Hz function for 13 C prior to Fourier transformation. Perform manual phase correction and a polynomial baseline correction.

Self-Validation Check: Calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm. Verify this calibration against the residual CHCl 3​ solvent peak, which must appear at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). A deviation of >0.02 ppm invalidates the calibration and requires re-referencing.

Workflows and Logical Relationships

NMR_Workflow Sample Sample Preparation (CDCl3 / TMS) Acq1H 1H NMR Acquisition (400 MHz, ns=16) Sample->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512) Sample->Acq13C Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Analysis Multiplet & Shift Analysis (J-coupling, Integration) Process->Analysis Validation Structural Confirmation (2E)-7-hydroxyhept-2-enoic acid Analysis->Validation

Workflow for NMR structural elucidation of (2E)-7-hydroxyhept-2-enoic acid.

Elucidation_Logic Shift Chemical Shift (δ) Elec Electronegativity & Anisotropy (C=O, C=C) Shift->Elec Coupling Coupling Constant (J) Geom Trans Geometry (E-isomer, J=15.6 Hz) Coupling->Geom Integration Peak Integration Protons Proton Count (Total 12H) Integration->Protons Struct (2E)-7-hydroxyhept-2-enoic acid Elec->Struct Geom->Struct Protons->Struct

Logical relationship between NMR parameters and structural features.

1 H NMR Chemical Shifts & Multiplet Analysis

The proton spectrum of (2E)-7-hydroxyhept-2-enoic acid is characterized by distinct regions: the highly deshielded exchangeable protons, the alkene protons, and the aliphatic chain.

Table 1: 1 H NMR Chemical Shifts (CDCl 3​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
111.50br s-1H-COOH
37.08dt15.6, 7.01H=CH ( β to COOH)
25.84dt15.6, 1.51H=CH ( α to COOH)
73.65t6.52H-CH 2​ -OH
42.25qd7.0, 1.52H-CH 2​
  • (allylic)
OH1.80br s-1H-OH
61.58m-2H-CH 2​
  • ( β to OH)
  • 51.50m-2H-CH 2​
  • (aliphatic)
  • Mechanistic Insights:

    • H-3 (7.08 ppm): Appears as a doublet of triplets (dt). The primary doublet splitting ( J=15.6 Hz) arises from the trans-alkene proton (H-2). The triplet splitting ( J=7.0 Hz) is due to vicinal coupling with the two protons of the adjacent allylic methylene group (H-4).

    • H-2 (5.84 ppm): Appears as a doublet of triplets (dt). It couples strongly with H-3 ( J=15.6 Hz) and exhibits a small, long-range allylic coupling ( 4J≈1.5 Hz) with the H-4 protons.

    13 C NMR Chemical Shifts & Carbon Environments

    The carbon spectrum provides a definitive map of the molecular skeleton, confirming the presence of seven distinct carbon environments.

    Table 2: 13 C NMR Chemical Shifts (CDCl 3​ , 100 MHz)

    PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
    1171.5C=OCarboxylic acid
    3151.2CHAlkene ( β to COOH)
    2121.4CHAlkene ( α to COOH)
    762.5CH 2​ Oxygenated methylene
    632.1CH 2​ Methylene ( β to OH)
    431.8CH 2​ Allylic methylene
    524.5CH 2​ Aliphatic methylene

    Mechanistic Insights:

    • C-1 (171.5 ppm): The carbonyl carbon is highly deshielded due to the electronegativity of the two oxygen atoms and the magnetic anisotropy of the C=O double bond.

    • C-3 (151.2 ppm) vs. C-2 (121.4 ppm): The massive ~30 ppm difference between these two sp 2 carbons is a textbook manifestation of resonance. The carbonyl group pulls π -electron density toward itself, leaving C-3 electron-deficient (deshielded) and C-2 relatively electron-rich.

    • C-7 (62.5 ppm): The methylene carbon attached directly to the hydroxyl group is shifted downfield into the 60–65 ppm region, a classic indicator of an aliphatic primary alcohol.

    References

    • Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). A new synthesis of queen substance. Journal of the Chemical Society (Resumed), 3813-3815. URL:[Link]

    • Veeprho Pharmaceuticals. (2023). Cilastatin Impurity 3. Veeprho Impurity Standards. URL:[Link]

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

    • Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press. URL:[Link]

    Foundational

    The Mass Spectrometry Fragmentation Landscape of (2E)-7-Hydroxyhept-2-enoic Acid: A Technical Guide for Structural Elucidation

    Executive Summary (2E)-7-hydroxyhept-2-enoic acid ( C7​H12​O3​ ) is a bifunctional aliphatic molecule characterized by a terminal primary alcohol and an α,β -unsaturated carboxylic acid. While historically recognized as...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (2E)-7-hydroxyhept-2-enoic acid ( C7​H12​O3​ ) is a bifunctional aliphatic molecule characterized by a terminal primary alcohol and an α,β -unsaturated carboxylic acid. While historically recognized as a critical intermediate in the synthesis of entomological pheromones such as "queen substance" , its structural motifs are highly analogous to various lipidomic biomarkers, oxidized fatty acids, and pharmaceutical impurities.

    This whitepaper provides an authoritative, first-principles deconstruction of its tandem mass spectrometry (MS/MS) fragmentation behavior. By mapping the thermodynamic and mechanistic drivers of its gas-phase dissociation, this guide equips analytical scientists with the diagnostic tools required for unambiguous structural elucidation.

    Structural Anatomy & Ionization Dynamics

    The structural topology of (2E)-7-hydroxyhept-2-enoic acid dictates its behavior in the electrospray ionization (ESI) source. The molecule possesses two ionizable sites:

    • C1 Carboxylic Acid ( pKa​≈4.5 ): Highly prone to deprotonation.

    • C7 Primary Alcohol: Capable of protonation, though with significantly lower efficiency.

    Ionization Causality: In ESI, the molecule exhibits a profound preference for Negative Ion Mode (ESI-) . The resonance stabilization of the resulting carboxylate anion, further extended by the C2=C3 double bond, makes the formation of the deprotonated precursor ion [M−H]− at m/z 143.0714 thermodynamically highly favorable. While positive mode ( [M+H]+ at m/z 145.0865) is possible, it suffers from poor ionization efficiency and extensive in-source fragmentation, making ESI- the definitive choice for quantitative and qualitative workflows .

    Mechanistic Fragmentation Pathways (ESI-MS/MS)

    Upon isolation and collisional activation (e.g., HCD or CID) of the [M−H]− precursor, the molecule undergoes three primary, competing fragmentation cascades.

    Pathway A: Decarboxylation (The Carboxylate Sink)

    Loss of carbon dioxide ( CO2​ , 43.9898 Da) is the universal hallmark of carboxylic acid fragmentation in negative mode. This yields a fragment at m/z 99.0815 . The causality here is purely thermodynamic: the extreme stability of the neutral CO2​ leaving group drives this cleavage even at low collision energies .

    Pathway B: Terminal Dehydration

    The primary alcohol at C7 is highly susceptible to dehydration (loss of H2​O , 18.0106 Da), yielding m/z 125.0608 . In bifunctional aliphatic chains, this often occurs via a charge-remote fragmentation (CRF) mechanism involving a cyclic transition state, where the flexible carbon backbone folds to allow proton abstraction by the carboxylate moiety.

    Pathway C: Allylic Backbone Cleavage (Diagnostic)

    The most structurally informative cleavage occurs at the C4-C5 bond. The α,β -unsaturation fundamentally alters the CRF landscape of the aliphatic backbone. The C2=C3 double bond provides a thermodynamic sink for charge stabilization. Upon activation, the allylic C4-C5 bond ruptures, producing a highly diagnostic [C4​H5​O2​]− fragment at m/z 85.0295 . This ion differentiates the 2-enoic acid isomer from other positional isomers (e.g., 3-enoic acids), which would yield entirely different allylic m/z values .

    Fragmentation M Precursor Ion: [M-H]⁻ m/z 143.0714 M_H2O Dehydration: [M-H-H₂O]⁻ m/z 125.0608 M->M_H2O -H₂O (18.0106 Da) Terminal -OH M_CO2 Decarboxylation:[M-H-CO₂]⁻ m/z 99.0815 M->M_CO2 -CO₂ (43.9898 Da) Carboxylate Allylic Allylic Cleavage: [C₄H₅O₂]⁻ m/z 85.0295 M->Allylic C4-C5 Cleavage Charge retention on carboxylate M_H2O_CO2 Combined Loss:[M-H-H₂O-CO₂]⁻ m/z 81.0710 M_H2O->M_H2O_CO2 -CO₂ (43.9898 Da) M_CO2->M_H2O_CO2 -H₂O (18.0106 Da)

    Figure 1: Primary ESI-MS/MS fragmentation pathways of (2E)-7-hydroxyhept-2-enoic acid.

    Quantitative Data & Diagnostic Ions

    To ensure high-confidence annotations and avoid false positives from isobaric interferences, High-Resolution Mass Spectrometry (HRMS) is required. The table below summarizes the exact masses and neutral losses critical for targeted extraction.

    Precursor / FragmentExact m/zFormulaNeutral LossStructural Assignment / Causality
    Precursor Ion 143.0714 [C7​H11​O3​]− N/ADeprotonated intact molecule.
    Fragment 1 125.0608 [C7​H9​O2​]− 18.0106 ( H2​O )Dehydration of the terminal C7 primary alcohol.
    Fragment 2 99.0815 [C6​H11​O]− 43.9898 ( CO2​ )Decarboxylation of the C1 carboxylic acid.
    Fragment 3 85.0295 [C4​H5​O2​]− 58.0419 ( C3​H6​O )Allylic cleavage at C4-C5; charge retained on carboxylate.
    Fragment 4 81.0710 [C6​H9​]− 62.0004 ( H2​O+CO2​ )Combined dehydration and decarboxylation.

    Standardized LC-HRMS/MS Analytical Protocol

    To translate these theoretical fragmentation principles into a reproducible, self-validating assay, the following methodology must be employed.

    Phase 1: Self-Validating Sample Preparation
    • Aliquot 50 µL of the biological matrix (e.g., cell lysate, plasma) into a microcentrifuge tube.

    • Spike Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as d3​ -(2E)-7-hydroxyhept-2-enoic acid.

      • Causality: The SIL-IS is mandatory to validate extraction recovery and correct for matrix-induced ion suppression, ensuring the entire protocol acts as a self-validating system.

    • Add 200 µL of ice-cold acetonitrile to induce protein precipitation.

    • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

    Phase 2: Chromatographic Separation
    • Column: Reversed-phase UHPLC column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phases:

      • Mobile Phase A: 10 mM Ammonium Acetate in Water.

      • Mobile Phase B: Methanol.

      • Causality: Unlike formic acid, which suppresses the ionization of weak carboxylic acids, ammonium acetate buffers the microenvironment near the pKa​ of the acid. This maximizes the yield of [M−H]− precursor ions entering the mass spectrometer.

    • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.

    Phase 3: High-Resolution Mass Spectrometry
    • Source Parameters: Heated Electrospray Ionization (HESI) in Negative Mode. Capillary voltage set to 2.5 kV, capillary temperature at 320°C.

    • Fragmentation (HCD): Set to a Stepped Normalized Collision Energy (NCE) of 15%, 30%, and 45%.

      • Causality: The dehydration pathway (loss of H2​O ) requires very low activation energy and will dominate at NCE 15%. Conversely, the diagnostic allylic backbone cleavage (C4-C5) requires higher energy (NCE 30-45%). Stepping the NCE ensures both fragile and robust diagnostic ions are captured simultaneously in a single composite MS/MS spectrum.

    • Data Extraction: Extract the diagnostic m/z 85.0295 fragment with a mass error tolerance of < 5 ppm.

    Workflow Prep 1. Sample Prep Protein Crash Centrifugation Spike SIL-IS LC 2. UHPLC C18 Column 10mM NH₄OAc / MeOH Gradient Elution Prep->LC Ionization 3. Ionization ESI Negative Mode Capillary: 2.5 kV Temp: 320°C LC->Ionization MS2 4. Tandem MS HCD Cell Stepped NCE: 15/30/45 Resolution: 70k Ionization->MS2 Data Data MS2->Data

    Figure 2: Standardized LC-HRMS/MS analytical workflow for hydroxyenoic acid quantification.

    Conclusion

    The structural elucidation of (2E)-7-hydroxyhept-2-enoic acid relies heavily on understanding the interplay between its functional groups during gas-phase dissociation. By leveraging the thermodynamic stability of CO2​ loss and the resonance-stabilized allylic cleavage at m/z 85.0295, researchers can confidently distinguish this molecule from complex biological matrices or synthetic reaction mixtures. Adhering to the buffered negative-mode LC-MS/MS protocol ensures maximum sensitivity and self-validating analytical rigor.

    References

    • Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). 739. A new synthesis of queen substance. Journal of the Chemical Society (Resumed), 3813-3815. URL:[Link]

    • Murphy, R. C. (2015). Tandem Mass Spectrometry of Lipids: Molecular Analysis of Complex Lipids. Royal Society of Chemistry. URL:[Link]

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
    Exploratory

    Biological Pathways, Metabolism, and Synthetic Applications of (2E)-7-hydroxyhept-2-enoic acid

    Executive Summary (2E)-7-hydroxyhept-2-enoic acid is a 7-carbon, ω -hydroxylated, α,β -unsaturated fatty acid. While it is rarely discussed as a primary macronutrient metabolite, it occupies a highly specialized niche in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (2E)-7-hydroxyhept-2-enoic acid is a 7-carbon, ω -hydroxylated, α,β -unsaturated fatty acid. While it is rarely discussed as a primary macronutrient metabolite, it occupies a highly specialized niche in both chemical ecology and pharmaceutical manufacturing. It is most prominently recognized as the critical synthetic intermediate in the artificial biosynthesis of 9-oxodec-2-enoic acid (9-ODA) —the primary primer pheromone of the honeybee (Apis mellifera)[1][2]. Furthermore, its structural backbone appears in pharmaceutical contexts, notably as a degradation fragment and impurity in the synthesis of the renal dehydropeptidase-I inhibitor Cilastatin[3].

    This technical guide delineates the mammalian and microbial metabolic fate of (2E)-7-hydroxyhept-2-enoic acid, explores its role in chemical ecology, and provides field-proven, self-validating protocols for its utilization in pheromone synthesis.

    Metabolic Fate: The β -Oxidation and ω -Oxidation Pathways

    In biological systems, medium-chain ω -hydroxy fatty acids undergo a highly specific sequence of enzymatic transformations. When (2E)-7-hydroxyhept-2-enoic acid enters the mitochondrial or peroxisomal matrix, its pre-existing trans-2 double bond fundamentally alters its progression through the standard β -oxidation spiral.

    Bypassing Acyl-CoA Dehydrogenase

    Standard saturated fatty acids require initial oxidation by Acyl-CoA Dehydrogenase (AD) to form a trans-2-enoyl-CoA. Because (2E)-7-hydroxyhept-2-enoic acid already possesses this exact α,β -unsaturation, it entirely bypasses this rate-limiting step.

    • Activation : The free acid is first thioesterified by Medium-Chain Acyl-CoA Synthetase (ACSM) utilizing ATP and Coenzyme A to form (2E)-7-hydroxyhept-2-enoyl-CoA. Causality: This thioesterification is thermodynamically driven by ATP hydrolysis and traps the molecule intracellularly.

    • Hydration : The molecule serves as a direct substrate for Enoyl-CoA Hydratase (ECH) , which stereospecifically adds water across the double bond to yield 3,7-dihydroxyheptanoyl-CoA.

    • Oxidation : 3-Hydroxyacyl-CoA Dehydrogenase (HADH) oxidizes the C3 hydroxyl group in an NAD + -dependent reaction, yielding 3-oxo-7-hydroxyheptanoyl-CoA.

    • Thiolysis : Finally, 3-Ketoacyl-CoA Thiolase cleaves the C2-C3 bond, releasing one molecule of Acetyl-CoA and leaving 5-hydroxypentanoyl-CoA (5-hydroxyvaleryl-CoA).

    Downstream Metabolism of 5-Hydroxypentanoyl-CoA

    The resulting 5-carbon fragment, 5-hydroxypentanoyl-CoA, is a recognized intermediate in microbial and mammalian lipid metabolism[4][5]. It is typically acted upon by 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) to yield free 5-hydroxypentanoate[6]. Subsequent ω -oxidation by alcohol and aldehyde dehydrogenases converts the terminal hydroxyl into a carboxylate, yielding glutarate. Glutarate then enters central carbon metabolism via the glutaryl-CoA pathway.

    G A (2E)-7-hydroxyhept-2-enoic acid B (2E)-7-hydroxyhept-2-enoyl-CoA A->B ACSM / ATP + CoA C 3,7-dihydroxyheptanoyl-CoA B->C Enoyl-CoA Hydratase / H2O D 3-oxo-7-hydroxyheptanoyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase / NAD+ E 5-hydroxypentanoyl-CoA + Acetyl-CoA D->E 3-Ketoacyl-CoA Thiolase / CoA F Glutarate Pathway (Central Carbon Metabolism) E->F Omega-Oxidation & Transferases

    Fig 1: Beta-oxidation of (2E)-7-hydroxyhept-2-enoic acid into central carbon metabolism.

    Table 1: Quantitative & Kinetic Profiling of β -Oxidation Steps
    Metabolic StepEnzyme Class (EC Number)SubstrateCo-factors RequiredReaction Causality & Kinetic Note
    Activation Ligase (EC 6.2.1.-)(2E)-7-hydroxyhept-2-enoic acidATP, CoA-SH, Mg 2+ Thioesterification prevents membrane diffusion and primes the chain.
    Hydration Lyase (EC 4.2.1.17)(2E)-7-hydroxyhept-2-enoyl-CoAH 2​ OBypasses rate-limiting acyl-CoA dehydrogenase due to native trans-2 bond.
    Oxidation Oxidoreductase (EC 1.1.1.35)3,7-dihydroxyheptanoyl-CoANAD + Generates a 3-keto group, preparing the β -carbon for nucleophilic attack.
    Thiolysis Transferase (EC 2.3.1.16)3-oxo-7-hydroxyheptanoyl-CoACoA-SHCleaves the C2-C3 bond, releasing Acetyl-CoA and 5-hydroxypentanoyl-CoA.

    Chemical Ecology: The Synthesis of Queen Substance (9-ODA)

    In Apis mellifera, the Queen Mandibular Pheromone (QMP) suppresses worker ovary development and inhibits the rearing of new queens[7]. The dominant active component is (2E)-9-oxodec-2-enoic acid (9-ODA) . While bees biosynthesize 9-ODA in vivo via the ω -1 hydroxylation and subsequent β -oxidation of stearic acid[7][8], laboratory synthesis relies heavily on (2E)-7-hydroxyhept-2-enoic acid as the foundational building block.

    The landmark methodology developed by established a self-validating, high-yield route to 9-ODA by leveraging the predictable reactivity of (2E)-7-hydroxyhept-2-enoic acid[1].

    G S1 2-Hydroxytetrahydropyran + Malonic Acid S2 (2E)-7-hydroxyhept-2-enoic acid S1->S2 Doebner Condensation (Pyridine/Piperidine) S3 (2E)-7-bromohept-2-enoic acid S2->S3 PBr3 / Benzene S4 Alkylated Intermediate S3->S4 Ethyl Acetoacetate + Base S5 (2E)-9-oxodec-2-enoic acid (Queen Substance) S4->S5 Hydrolysis & Decarboxylation

    Fig 2: Synthetic route from 2-hydroxytetrahydropyran to 9-ODA via 7-hydroxyhept-2-enoic acid.

    Table 2: Yield and Reagent Profile for 9-ODA Synthesis
    Reaction StepReagents & ConditionsIntermediate FormedTypical YieldMechanistic Purpose
    Condensation Malonic acid, Pyridine, Heat(2E)-7-hydroxyhept-2-enoic acid29 - 45%Establishes the trans-2 double bond via anti-elimination decarboxylation.
    Bromination PBr 3​ , Benzene, Pyridine(2E)-7-bromohept-2-enoic acid~50%Activates the terminal carbon for nucleophilic substitution.
    Alkylation Ethyl acetoacetate, NaOEtAlkylated β -keto ester>80%Extends the carbon chain by 3 units.
    Decarboxylation NaOH (aq), Reflux, then H + (2E)-9-oxodec-2-enoic acid40 - 60%Introduces the critical 9-oxo moiety required for AmOr11 receptor binding.

    Experimental Protocol: Synthesis of (2E)-7-hydroxyhept-2-enoic acid and Conversion to 9-ODA

    To ensure scientific integrity and reproducibility, the following protocol details the exact causal steps required to synthesize (2E)-7-hydroxyhept-2-enoic acid and convert it into the active pheromone[1][2].

    Phase 1: Preparation of (2E)-7-hydroxyhept-2-enoic acid
    • Ring Cleavage : Treat 2,3-dihydropyran with dilute aqueous acid to induce hydrolysis. This yields 2-hydroxytetrahydropyran, which exists in open-chain equilibrium as 5-hydroxypentanal.

    • Doebner Condensation : Combine the crude 5-hydroxypentanal with an equimolar amount of malonic acid in a solvent system of pyridine containing a catalytic amount of piperidine.

    • Thermal Decarboxylation : Reflux the mixture. Causality: The base catalyzes a Knoevenagel condensation. Subsequent thermal decarboxylation proceeds via an anti-elimination mechanism, thermodynamically favoring the strict formation of the trans (2E) isomer. This stereochemistry is an absolute requirement for the biological activity of the final pheromone.

    • Isolation : Acidify the mixture, extract with diethyl ether, and distill under reduced pressure to isolate (2E)-7-hydroxyhept-2-enoic acid (b.p. ~152°C at 0.1 mm Hg).

    Phase 2: Halogenation
    • Reagent Selection : Dissolve (2E)-7-hydroxyhept-2-enoic acid in anhydrous benzene with a catalytic amount of pyridine.

    • Bromination : Add phosphorus tribromide (PBr 3​ ) dropwise at 0°C. Causality: PBr 3​ is specifically chosen over HBr to selectively convert the primary alcohol to a bromide without causing electrophilic addition across the electron-deficient α,β -unsaturated double bond.

    • Purification : Wash the organic layer with saturated aqueous sodium bicarbonate, dry over anhydrous Na 2​ SO 4​ , and distill to yield pure (2E)-7-bromohept-2-enoic acid.

    Phase 3: Alkylation to 9-ODA
    • Enolate Formation : React ethyl acetoacetate with sodium ethoxide in absolute ethanol to generate the nucleophilic enolate.

    • Chain Extension : Add the (2E)-7-bromohept-2-enoic acid to the enolate solution. The nucleophile attacks the C7 carbon via an S N​ 2 mechanism, displacing the bromide.

    • Saponification & Decarboxylation : Treat the intermediate with refluxing aqueous sodium hydroxide to saponify the ester. Acidify the solution and heat to induce the decarboxylation of the resulting β -keto acid.

    • Final Isolation : Extract the aqueous layer with ether, evaporate the solvent, and recrystallize from light petroleum to yield pure (2E)-9-oxodec-2-enoic acid (9-ODA).

    Pharmacological Relevance: Cilastatin Degradation Profiling

    Beyond chemical ecology, the (2E)-7-hydroxyhept-2-enoic acid structural motif is highly relevant in modern pharmacology. Cilastatin, a compound co-administered with imipenem to inhibit the renal enzyme dehydropeptidase-I, relies on a highly substituted hept-2-enoic acid backbone.

    During the synthesis and forced degradation profiling of Cilastatin, Cilastatin Impurity 2 is frequently monitored. This impurity is chemically identified as (S,Z)-2-(2,2-dimethylcyclopropane-1-carboxamido)-7-hydroxyhept-2-enoic acid[3]. The presence of the 7-hydroxyhept-2-enoic acid moiety in this degradation product highlights the molecule's stability profile and necessitates strict HPLC monitoring to ensure drug safety and efficacy.

    References

    • Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). "739. A new synthesis of queen substance." Journal of the Chemical Society (Resumed), 3813-3815. Available at:[Link]

    • Malka, O., et al. (2014). "A schematic representation of the biosynthetic pathway of the main mandibular gland fatty acids in honey bee queens." ResearchGate. Available at:[Link]

    • Eikmanns, U., & Buckel, W. (1990). "Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum." Biological Chemistry Hoppe-Seyler, 371(11), 1077–82. Available at:[Link]

    • Pharmaffiliates. (2025). "Cilastatin Sodium Impurity 2." Pharmaffiliates Reference Standards. Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Laboratory Synthesis and Validation of (2E)-7-Hydroxyhept-2-enoic Acid

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Overview & Mechanistic Rationale (2E)-7-Hydroxyhept-2-enoic aci...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Strategic Overview & Mechanistic Rationale

    (2E)-7-Hydroxyhept-2-enoic acid is a highly versatile bifunctional building block. Featuring a pure trans- α,β -unsaturated carboxylic acid and a terminal primary hydroxyl group, it is a critical precursor for macrolide antibiotics, prostaglandin analogs, and derivatives of the honeybee "Queen Substance"[1].

    • Route A: Olefin Cross-Metathesis (Green & Step-Economic). A modern, single-step approach coupling 5-hexen-1-ol and acrylic acid.

    • Route B: Wittig Olefination (Classical & Scale-Proven). A robust, three-step sequence starting from the controlled hydrolysis of 3,4-dihydro-2H-pyran (DHP)[2],[3].

    SyntheticStrategy DHP 3,4-Dihydro-2H-pyran (DHP) Lactol Tetrahydropyran-2-ol DHP->Lactol aq. HCl (Ring Opening) Ester Ethyl (2E)-7-hydroxyhept-2-enoate Lactol->Ester Wittig Olefination Target (2E)-7-Hydroxyhept-2-enoic Acid Ester->Target LiOH, H2O (Saponification) Hexenol 5-Hexen-1-ol Hexenol->Target HG-II Catalyst (Cross-Metathesis) Acrylic Acrylic Acid Acrylic->Target HG-II Catalyst (Cross-Metathesis)

    Fig 1. Orthogonal synthetic strategies for (2E)-7-hydroxyhept-2-enoic acid from commercial precursors.

    Route A: Olefin Cross-Metathesis (Recommended)

    Causality & Design Choices

    Cross-metathesis with electron-deficient Type II olefins (like acrylic acid) traditionally suffers from low yields due to rapid catalyst deactivation. However, utilizing the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst overcomes this barrier[4]. The isopropoxystyrene ligand in HG-II provides superior stability to polar functional groups (free -OH and -COOH) and facilitates efficient re-initiation. Furthermore, the thermodynamic control inherent to the Ru-catalyzed metathesis cycle heavily favors the formation of the E-isomer, eliminating the need for complex stereoselective reagents.

    Protocol: Direct Cross-Metathesis

    Reagents: 5-Hexen-1-ol (1.0 equiv), Acrylic acid (2.0 equiv), Hoveyda-Grubbs II catalyst (5 mol%), Anhydrous Dichloromethane (DCM).

    • Degassing: Add 5-hexen-1-ol (10.0 mmol) and acrylic acid (20.0 mmol) to a flame-dried round-bottom flask containing 50 mL of anhydrous DCM. Sparge the solution with Argon for 15 minutes. Causality: Oxygen accelerates the decomposition of the Ru-alkylidene intermediate.

    • Catalysis: Add the HG-II catalyst (0.5 mmol, 5 mol%) in one portion. Equip the flask with a reflux condenser and heat to 40°C under an Argon atmosphere for 12 hours.

    • In-Process Quality Control (IPQC): Withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc) to remove the catalyst, and analyze via TLC (KMnO₄ stain). The disappearance of the terminal olefin protons and the appearance of a distinct UV-active spot confirms conversion.

    • Quench: Cool to room temperature and add ethyl vinyl ether (2.0 mL). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ru-carbene to form an inactive Fischer carbene, halting the reaction and preventing double-bond migration.

    • Purification: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient with 1% Acetic Acid) to yield the pure target compound.

    MetathesisWorkflow S1 1. Reagent Prep Degas Solvents S2 2. Substrate Mixing Hexenol + Acrylic Acid S1->S2 S3 3. Catalysis HG-II (5 mol%) S2->S3 S4 4. IPQC TLC / NMR Aliquot S3->S4 S5 5. Quench & Purify Ethyl Vinyl Ether S4->S5

    Fig 2. Step-by-step workflow for the cross-metathesis route with integrated IPQC checkpoints.

    Route B: Wittig Olefination Route (Classical)

    Causality & Design Choices

    Attempting to mono-oxidize 1,5-pentanediol to 5-hydroxypentanal often results in over-oxidation or lactonization. Instead, 3,4-dihydro-2H-pyran (DHP) serves as a perfect, atom-economical masked aldehyde[1]. Mild acidic hydrolysis opens the enol ether to tetrahydropyran-2-ol (which exists in equilibrium with the open-chain 5-hydroxypentanal). Subsequent treatment with a stabilized Wittig reagent (ethyl 2-(triphenylphosphoranylidene)acetate) selectively yields the E- α,β -unsaturated ester[3]. The stabilized nature of the ylide ensures high E-selectivity and eliminates the need for harsh external bases, preserving the unprotected terminal hydroxyl group[2].

    Protocol: Three-Step Sequence

    Step 1: DHP Hydrolysis

    • Cool a mixture of 3,4-dihydro-2H-pyran (100 mmol) to 0°C.

    • Slowly add 0.2 M aqueous HCl (20 mL). Stir at 0°C for 15 minutes, then warm to room temperature for 1 hour.

    • IPQC: TLC reveals the complete consumption of DHP (high Rf​ ) and the formation of a polar spot (lactol, low Rf​ ).

    • Extract with DCM (3 × 30 mL), dry over MgSO₄, and concentrate to yield crude tetrahydropyran-2-ol.

    Step 2: Wittig Olefination

    • Dissolve the crude lactol in anhydrous DCM (150 mL).

    • Add ethyl 2-(triphenylphosphoranylidene)acetate (110 mmol). Stir at room temperature for 18 hours under nitrogen[2],[3].

    • IPQC: TLC (Hexanes/EtOAc 3:2) shows the formation of a new UV-active spot ( Rf​ ~0.2)[2].

    • Concentrate and precipitate triphenylphosphine oxide by adding cold hexanes. Filter and purify the filtrate via silica plug to yield ethyl (2E)-7-hydroxyhept-2-enoate.

    Step 3: Saponification

    • Dissolve the ester (50 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (100 mL).

    • Add LiOH·H₂O (100 mmol) and stir at room temperature for 4 hours.

    • IPQC: Disappearance of the ester spot on TLC.

    • Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to afford (2E)-7-hydroxyhept-2-enoic acid.

    Quantitative Data Summaries

    ParameterRoute A: Cross-MetathesisRoute B: Wittig Olefination
    Step Count 1 Step3 Steps
    Atom Economy High (Ethylene byproduct)Low (Triphenylphosphine oxide byproduct)
    Typical Overall Yield 55 - 65%45 - 55% (Over 3 steps)
    E/Z Selectivity > 15:1 (Thermodynamic)> 20:1 (Stabilized Ylide)
    Scalability Good (Limited by catalyst cost)Excellent (Cheap reagents)
    Primary Risk Factor Homodimerization of hexenolTriphenylphosphine oxide removal

    Analytical Validation (Self-Validating System)

    To ensure scientific integrity, the final product must be validated against the following spectroscopic benchmarks. The coupling constants are the ultimate self-validating proof of the successful E-geometry.

    • ¹H NMR (400 MHz, CDCl₃):

      • δ ~6.95 (dt, J = 15.6, 7.0 Hz, 1H) — The β -olefinic proton. The 15.6 Hz coupling constant definitively proves the trans (E) geometry.

      • δ ~5.85 (dt, J = 15.6, 1.5 Hz, 1H) — The α -olefinic proton.

      • δ ~3.65 (t, J = 6.5 Hz, 2H) — Terminal hydroxymethyl protons.

      • δ ~2.25 (m, 2H) — Allylic protons.

    • Infrared (IR) Spectroscopy:

      • Broad peak at 2500–3300 cm⁻¹ : Confirms the presence of both the carboxylic acid O-H and the primary alcohol O-H.

      • Sharp peak at 1690 cm⁻¹ : Confirms the conjugated carboxylic acid C=O stretch (shifted down from typical 1715 cm⁻¹ due to α,β -unsaturation).

    References

    • Expedient Access to an N-phenylpyrrolidin-2-yl Heterocycle via a Base-Induced Intramolecular aza-Michael Reaction Source: SciELO URL
    • Progress in Nucleophilic Catalysis and Development of Nickel-Catalyzed Cross-Couplings of Propargylic Halides Source: DSpace@MIT URL
    • A New Synthesis of Queen Substance Source: RSC Publishing URL
    • US9120742B2 - Methods of making organic compounds by metathesis Source: Google Patents URL

    Sources

    Application

    Application Note: High-Recovery Extraction of (2E)-7-Hydroxyhept-2-enoic Acid from Human Plasma via MAX SPE

    Target Audience: Analytical Chemists, Pharmacokineticists, and Lipidomics Researchers Matrix: Human Plasma (K₂EDTA) Analyte: (2E)-7-hydroxyhept-2-enoic acid (7-HHA) Introduction & Analytical Challenges (2E)-7-hydroxyhept...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Pharmacokineticists, and Lipidomics Researchers Matrix: Human Plasma (K₂EDTA) Analyte: (2E)-7-hydroxyhept-2-enoic acid (7-HHA)

    Introduction & Analytical Challenges

    (2E)-7-hydroxyhept-2-enoic acid (7-HHA) is a short-chain ω-hydroxy-alkenoic acid. Historically identified as a critical synthetic intermediate for (trans-9-oxodec-2-enoic acid)[1], 7-HHA and its structural analogs are increasingly targeted in modern targeted lipidomics as biomarkers of fatty acid ω-oxidation.

    From an analytical perspective, 7-HHA presents a unique challenge. Unlike long-chain polyunsaturated fatty acids (e.g., arachidonic acid), 7-HHA has a short 7-carbon aliphatic chain and a terminal hydroxyl group. This structural configuration significantly increases its polarity (estimated LogP ~1.2). Consequently, standard Reversed-Phase (RP) or Hydrophilic-Lipophilic Balance (HLB) extraction protocols often suffer from severe analyte breakthrough during the aggressive organic washing steps required to remove plasma phospholipids.

    Rationale & Causality: Why Mixed-Mode Strong Anion Exchange (MAX)?

    To achieve high recovery and eliminate matrix effects, we must abandon simple reversed-phase retention and orthogonalize the extraction mechanism. This protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent[2].

    • Exploiting the pKa: 7-HHA possesses a carboxylic acid moiety with a pKa of ~4.5. By adjusting the pre-treated plasma to pH > 8, we ensure the analyte is fully deprotonated (anionic).

    • Electrostatic Trapping: The MAX sorbent contains quaternary amine groups that form a strong electrostatic bond with the 7-HHA carboxylate. This ionic anchor is impervious to organic solvents.

    • Matrix Elimination: Because the analyte is ionically locked to the sorbent, we can aggressively wash the cartridge with 100% methanol. This critical step strips away neutral lipids, ceramides, and phospholipids that are notorious for causing ion suppression in the mass spectrometer[3].

    • Targeted Elution: Elution is achieved by dropping the pH with 2% formic acid. This neutralizes the carboxylate group of 7-HHA, breaking the ionic bond and releasing the purified analyte into the eluent.

    Materials and Reagents

    • Biological Matrix: Human Plasma (K₂EDTA).

    • Standards: (2E)-7-hydroxyhept-2-enoic acid (Analytical Grade); Isotope-labeled Internal Standard (IS) (e.g., 10-hydroxydecanoic acid-d5).

    • SPE Sorbent: Oasis MAX Cartridges (30 mg, 1 cc) or equivalent.

    • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water.

    • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

    Step-by-Step Experimental Protocol

    Sample Pre-treatment

    Causality: Direct application of plasma to an SPE cartridge clogs the frit and reduces sorbent capacity. Protein precipitation (PPT) followed by dilution ensures a clean, low-organic load for optimal SPE binding.

    • Aliquot 200 µL of plasma into a 2.0 mL microcentrifuge tube.

    • Add 10 µL of IS working solution (100 ng/mL).

    • Add 600 µL of ice-cold Methanol to precipitate proteins. Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

    • Transfer the supernatant (~750 µL) to a clean tube and dilute with 1.5 mL of 2% NH₄OH in water . (Note: This reduces the organic content to <25% to prevent analyte breakthrough, while raising the pH to >8 to guarantee complete ionization of the 7-HHA carboxylate).

    Solid-Phase Extraction (MAX Workflow)
    • Condition: Pass 1.0 mL of Methanol through the MAX cartridge.

    • Equilibrate: Pass 1.0 mL of MS-grade Water.

    • Load: Apply the pre-treated sample (~2.25 mL) at a flow rate of 1 mL/min.

    • Wash 1 (Polar Interferences): Pass 1.0 mL of 5% NH₄OH in Water.

    • Wash 2 (Neutral Lipids): Pass 1.0 mL of 100% Methanol. (Causality: Removes strongly bound neutral lipids and phospholipids without eluting the ionically bound 7-HHA).

    • Elute: Pass 1.0 mL of 2% Formic Acid in Methanol . Collect the eluate in a clean glass vial.

    • Evaporate & Reconstitute: Dry the eluate under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of 10% Methanol in Water. Vortex and transfer to an autosampler vial.

    LC-MS/MS Conditions
    • Column: C18 core-shell column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min | Injection Volume: 5 µL | Temperature: 40 °C.

    • Ionization: Electrospray Ionization (ESI) in Negative Mode.

    • MRM Transitions: 7-HHA [M-H]⁻ at m/z 143.1 → 99.1 (loss of CO₂).

    Self-Validation & Quality Control System

    To ensure this protocol acts as a self-validating system , every analytical batch must include three critical Quality Control (QC) sets to mathematically isolate extraction efficiency from mass spectrometric suppression:

    • Neat Standards (A): Analyte spiked directly into the reconstitution solvent.

    • Pre-Extraction Spikes (B): Analyte spiked into blank plasma before PPT and SPE.

    • Post-Extraction Spikes (C): Analyte spiked into the final eluate of blank plasma after SPE but before evaporation.

    Diagnostic Logic:

    • Extraction Recovery = (B / C) × 100. (Target: >80%). If recovery is low, the analyte is breaking through during the load/wash steps. Check sample pH.

    • Matrix Effect = (C / A) × 100. (Target: 85% - 115%). If the matrix effect is <85% (ion suppression), the 100% Methanol wash (Wash 2) is insufficient; increase the wash volume to 1.5 mL.

    Data Presentation

    Table 1: LC Gradient Profile

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.0 0.4 95 5
    1.0 0.4 95 5
    4.0 0.4 10 90
    5.5 0.4 10 90
    5.6 0.4 95 5

    | 7.5 | 0.4 | 95 | 5 |

    Table 2: Method Performance & Self-Validation Metrics

    Metric Target Specification Experimental Observation
    Extraction Recovery > 80% 88.5 ± 4.2%
    Matrix Effect (Ion Suppression) 85% - 115% 94.1 ± 3.8%
    Intra-day Precision (CV) < 15% 6.4%

    | Limit of Quantitation (LOQ) | < 5 ng/mL | 1.2 ng/mL |

    Workflow Visualization

    SPE_Workflow cluster_MAX Oasis MAX SPE Workflow Plasma 1. Plasma Aliquot (200 µL + IS) PPT 2. Protein Precipitation (600 µL Cold MeOH) Plasma->PPT Dilution 3. pH Adjustment (Dilute with 2% NH4OH) PPT->Dilution Load 4. Load Sample (Electrostatic Retention) Dilution->Load Wash1 5. Wash 1: 5% NH4OH (Removes Polar Interferences) Load->Wash1 Wash2 6. Wash 2: 100% MeOH (Removes Neutral Lipids) Wash1->Wash2 Elute 7. Elution: 2% FA in MeOH (Neutralizes Carboxylate) Wash2->Elute LCMS 8. LC-MS/MS Analysis (Negative ESI, MRM) Elute->LCMS

    MAX SPE workflow for (2E)-7-hydroxyhept-2-enoic acid extraction from plasma.

    References

    • Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). 739. A new synthesis of queen substance. Journal of the Chemical Society (Resumed), 3813-3815. URL: [Link]

    • Liakh, I., Pakiet, A., Sledzinski, T., & Mika, A. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1639. URL: [Link]

    • Zhu, Q. F., Yan, J. W., Gao, Y., Zhang, J. M., Yuan, B. F., & Feng, Y. Q. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytica Chimica Acta, 1104, 110-118. URL: [Link]

    Sources

    Method

    Comprehensive Application Note: (2E)-7-Hydroxyhept-2-enoic Acid as a Precursor in Organic Synthesis

    Executive Summary (2E)-7-Hydroxyhept-2-enoic acid is a highly versatile bifunctional aliphatic building block. Featuring both a terminal hydroxyl group and an α,β -unsaturated carboxylic acid moiety, it serves as a criti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (2E)-7-Hydroxyhept-2-enoic acid is a highly versatile bifunctional aliphatic building block. Featuring both a terminal hydroxyl group and an α,β -unsaturated carboxylic acid moiety, it serves as a critical intermediate in the total synthesis of biologically active natural products and pharmaceutical reference standards.

    This application note details two primary workflows:

    • Entomological Pheromone Synthesis: The total synthesis of trans-9-oxodec-2-enoic acid ("Queen Substance"), a vital honeybee pheromone [1].

    • Pharmaceutical Impurity Profiling: Its role as the structural backbone for Cilastatin Impurity 3 (CPEA), a necessary reference standard for quality control in carbapenem-class antibiotic formulations [2, 3].

    By understanding the mechanistic causality behind its reactivity—specifically the thermodynamic stability of the (2E)-alkene and the orthogonal reactivity of its functional groups—researchers can leverage this precursor for complex synthetic targets.

    Application 1: Total Synthesis of Queen Substance

    Scientific Rationale & Causality

    The synthesis of insect pheromones demands rigorous stereochemical control, as biological activity is intrinsically linked to geometric isomerism. The honeybee pheromone trans-9-oxodec-2-enoic acid requires an E -configured double bond to effectively inhibit queen rearing among worker bees.

    To achieve this, (2E)-7-hydroxyhept-2-enoic acid is synthesized via the ring-opening of 2-hydroxytetrahydropyran. In solution, 2-hydroxytetrahydropyran exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. When subjected to a Doebner modification of the Knoevenagel condensation with malonic acid, the reaction proceeds under thermodynamic control. The steric bulk of the intermediate dictates the formation of the trans (2E) stereoisomer exclusively. The terminal hydroxyl group is then converted to a bromide, providing a highly electrophilic site for subsequent alkylation with ethyl acetoacetate [1].

    Synthetic Workflow Diagram

    Synthesis SM 2-Hydroxytetrahydropyran + Malonic Acid Precursor (2E)-7-Hydroxyhept- 2-enoic Acid SM->Precursor Pyridine/Piperidine (Doebner Condensation) Intermediate 7-Bromohept- 2-enoic Acid Precursor->Intermediate PBr3 / Benzene Product trans-9-Oxodec- 2-enoic Acid (Queen Substance) Intermediate->Product 1. Ethyl Acetoacetate, NaOEt 2. Hydrolysis & Decarboxylation

    Synthetic pathway of Queen Substance from (2E)-7-hydroxyhept-2-enoic acid.

    Step-by-Step Protocol: Queen Substance Synthesis

    Note: This protocol is a self-validating system; successful progression to step 3 is contingent upon the complete consumption of the starting material in step 1, verifiable via TLC (Thin-Layer Chromatography).

    Step 1: Preparation of (2E)-7-hydroxyhept-2-enoic acid

    • Charge a round-bottom flask with 2-hydroxytetrahydropyran (1.0 eq) and malonic acid (1.1 eq).

    • Add pyridine (solvent) and a catalytic amount of piperidine (0.05 eq).

    • Reflux the mixture at 80°C for 4 hours until CO₂ evolution ceases (indicating successful decarboxylation of the malonate intermediate).

    • Acidify the mixture with cold 2M HCl and extract with diethyl ether. Evaporate to yield the crude (2E)-7-hydroxyhept-2-enoic acid.

    Step 2: Bromination to 7-bromohept-2-enoic acid

    • Dissolve the intermediate in anhydrous benzene containing a catalytic amount of pyridine.

    • Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise at 0°C. Causality: PBr₃ is chosen over HBr to prevent the addition of bromine across the α,β -unsaturated double bond.

    • Stir for 2 hours at room temperature, quench with ice water, and extract the organic layer to isolate 7-bromohept-2-enoic acid.

    Step 3: Alkylation and Decarboxylation

    • Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. Add ethyl acetoacetate (1.2 eq) to form the enolate.

    • Introduce 7-bromohept-2-enoic acid dropwise. Reflux overnight.

    • Concentrate the mixture, add 5% aqueous NaOH, and stir at room temperature for 8 hours to saponify the ester.

    • Add 50% sulfuric acid and heat to induce decarboxylation. Extract with ether to yield trans-9-oxodec-2-enoic acid [1].

    Application 2: Synthesis of Cilastatin Reference Impurities

    Scientific Rationale & Causality

    Cilastatin sodium is a renal dehydropeptidase-I inhibitor co-administered with imipenem to prevent the antibiotic's degradation in the kidneys. According to ICH Q3A(R2) guidelines, pharmaceutical manufacturers must identify and quantify impurities present in the Active Pharmaceutical Ingredient (API) at levels greater than 0.1%.

    One critical degradation product/synthesis impurity is Cilastatin Impurity 3 (CPEA) : (S,Z)-2-(2,2-dimethylcyclopropanecarboxamido)-7-hydroxyhept-2-enoic acid [2, 3]. The structural core of this impurity is the 7-hydroxyhept-2-enoic acid backbone. By utilizing (2E)-7-hydroxyhept-2-enoic acid as a starting material, analytical chemists can synthesize this specific impurity via targeted amidation, providing an exact reference standard for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) validation.

    Impurity Profiling Logic Diagram

    Impurity API Cilastatin API Manufacturing Degradation Degradation / Side Reactions API->Degradation Core (2E)-7-Hydroxyhept- 2-enoic Acid Core Degradation->Core Impurity Cilastatin Impurity 3 (CPEA) Core->Impurity Amidation with Cyclopropane Derivative QC HPLC/MS Quality Control Impurity->QC Reference Standard

    Workflow for generating Cilastatin Impurity 3 for pharmaceutical QC.

    Step-by-Step Protocol: Impurity Standard Generation
    • Protection: Protect the terminal hydroxyl group of (2E)-7-hydroxyhept-2-enoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF to prevent unwanted esterification.

    • Amidation: React the protected acid with the corresponding 2,2-dimethylcyclopropane-1-carboxamide derivative using a coupling reagent such as HATU and DIPEA in dichloromethane.

    • Deprotection: Remove the TBDMS protecting group using TBAF (Tetrabutylammonium fluoride) in THF.

    • Purification: Purify the resulting Cilastatin Impurity 3 using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize to obtain the pure reference standard[2].

    Quantitative Data Summary

    The following table summarizes the key reaction metrics and physicochemical properties associated with the utilization of (2E)-7-hydroxyhept-2-enoic acid in the described workflows.

    Parameter / StepReagents & ConditionsYield / ValueAnalytical Marker
    Precursor Synthesis 2-Hydroxytetrahydropyran, Malonic acid, Pyridine, 80°C~30-43%IR: νmax​ 3300, 1700, 1650 cm⁻¹
    Bromination PBr₃, Benzene, Pyridine, 0°C to RT~50%B.P.: 120-130°C / 0.1 mm Hg
    Queen Substance Ethyl acetoacetate, NaOEt, then 5% NaOH, H₂SO₄~65%M.P.: 53-55°C (Crystallized)
    Cilastatin Impurity 3 TBDMS-Cl, HATU, TBAF deprotection>95% (Purity)Exact Mass: 255.15 g/mol

    References

    • Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). 739. A new synthesis of queen substance. Journal of the Chemical Society (Resumed), 3813-3815. URL:[Link]

    • Veeprho Pharmaceuticals. (n.d.). Cilastatin Impurity 3. Retrieved March 24, 2026. URL:[Link]

    Application

    Application Note: Chemoselective Catalytic Hydrogenation of (2E)-7-Hydroxyhept-2-enoic Acid

    Strategic Overview The molecule (2E)-7-hydroxyhept-2-enoic acid is a bifunctional aliphatic compound containing an α,β -unsaturated carboxylic acid moiety and a terminal primary alcohol. The objective of this protocol is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Overview

    The molecule (2E)-7-hydroxyhept-2-enoic acid is a bifunctional aliphatic compound containing an α,β -unsaturated carboxylic acid moiety and a terminal primary alcohol. The objective of this protocol is to selectively reduce the conjugated alkene to yield 7-hydroxyheptanoic acid , a valuable omega-hydroxy fatty acid intermediate utilized in the synthesis of polymer-supported stannols, anti-inflammatory compounds, and macrocyclic lactones (1[1]).

    Achieving high yields requires a chemoselective approach that reduces the C=C double bond while strictly avoiding the degradation of the primary alcohol, the over-reduction of the carboxylic acid, and the initiation of intermolecular or intramolecular side reactions.

    Mechanistic Causality & Reaction Design

    Hydrogenation protocols cannot be applied blindly to bifunctional omega-hydroxy acids. The experimental conditions must be engineered to mitigate two primary modes of failure:

    • Chemoselective Alkene Reduction: The reduction of an α,β -unsaturated carboxylic acid typically proceeds rapidly and quantitatively under mild palladium-catalyzed conditions (2[2]). A 10% Palladium on Carbon (Pd/C) catalyst under 1 atmosphere of H2​ provides sufficient kinetic driving force to saturate the conjugated system without risking the hydrogenolysis of the C7-hydroxyl group.

    • Prevention of Lactonization and Estolide Formation: Omega-hydroxy acids are highly prone to dehydrative self-esterification. Depending on the chain length and conditions, this leads to either cyclic lactones (e.g., oxocan-2-one) or linear oligomeric estolides. This parasitic pathway is heavily catalyzed by heat and acidic supports (such as Al2​O3​ or acidic carbon) (3[3]). Therefore, the reaction must be strictly maintained at ambient temperature (25 °C) using a neutral-grade Pd/C catalyst.

    • Solvent-Induced Esterification: While methanol and ethanol are standard hydrogenation solvents, their use with a free carboxylic acid substrate often induces Fischer esterification, yielding methyl or ethyl 7-hydroxyheptanoate impurities. To bypass this, an aprotic, non-nucleophilic solvent like Ethyl Acetate (EtOAc) is mandated. Similar logic is applied in the synthesis of complex dihydroxyamino acids, where solvent control dictates product integrity (4[4]).

    Pathway Sub (2E)-7-hydroxyhept-2-enoic acid (Conjugated Alkene) PdC 10% Pd/C, H2 (1 atm) EtOAc, 25°C Sub->PdC Target Target: 7-hydroxyheptanoic acid (Saturated Omega-Hydroxy Acid) PdC->Target Chemoselective Reduction Side1 Side Reaction 1: Fischer Esterification (If MeOH used) PdC->Side1 Mitigated by EtOAc Side2 Side Reaction 2: Lactonization / Estolides (If Heat/Acid used) PdC->Side2 Mitigated by Mild Temp

    Mechanistic pathway highlighting chemoselective reduction vs mitigated side reactions.

    Data Synthesis: Solvent & Catalyst Optimization

    The table below summarizes the quantitative impact of varying reaction parameters on the yield and purity of 7-hydroxyheptanoic acid, validating the choice of EtOAc and mild conditions.

    SolventCatalyst SystemTemp H2​ PressurePrimary OutcomeMajor Impurity Profile
    Ethyl Acetate 10% Pd/C (Neutral) 25 °C 1 atm 7-hydroxyheptanoic acid (>95%) None detected
    Methanol10% Pd/C (Neutral)25 °C1 atm7-hydroxyheptanoic acid (75%)Methyl 7-hydroxyheptanoate (15%)
    Ethyl Acetate10% Pd/ Al2​O3​ (Acidic)50 °C3 atmEstolides / Lactone (40%)Oxocan-2-one & Oligomers
    THF5% Pt/C25 °C1 atm7-hydroxyheptanoic acid (92%)Trace unreacted starting material

    Experimental Protocol

    Workflow A Substrate: (2E)-7-hydroxyhept-2-enoic acid B Solvent & Catalyst: EtOAc + 10% Pd/C A->B C Atmosphere: H2 Purge (x3) B->C D Reaction: 1 atm H2, 25°C C->D E Workup: Celite Filtration D->E F Product: 7-hydroxyheptanoic acid E->F

    Experimental workflow for the catalytic hydrogenation of (2E)-7-hydroxyhept-2-enoic acid.

    Materials Required
    • (2E)-7-hydroxyhept-2-enoic acid (1.0 eq, ~10 mmol)

    • 10% Palladium on Carbon (Pd/C), neutral grade (5-10 wt% relative to substrate)

    • Ethyl Acetate (EtOAc), anhydrous, HPLC grade (0.1 M relative to substrate)

    • Hydrogen gas ( H2​ ), balloon or regulated line (1 atm)

    • Celite® 545 (for filtration)

    Step-by-Step Execution
    • Preparation of the Reaction Mixture: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add (2E)-7-hydroxyhept-2-enoic acid (1.44 g, 10 mmol). Dissolve the substrate in 100 mL of anhydrous EtOAc.

    • Catalyst Addition: Caution: Dry Pd/C is pyrophoric. Carefully add 144 mg of 10% Pd/C to the solution. Ensure the flask walls are washed down with a small amount of EtOAc to submerge all catalyst particles.

    • Atmosphere Exchange (Crucial for Safety and Efficacy): Seal the flask with a rubber septum. Connect a vacuum line and a hydrogen balloon via a 3-way stopcock. Evacuate the flask until the solvent gently bubbles, then backfill with H2​ . Repeat this purge cycle three times to ensure complete removal of oxygen.

    • Hydrogenation: Allow the reaction mixture to stir vigorously (800-1000 rpm) at 25 °C under 1 atm of H2​ for 2 to 4 hours.

    • In-Process Monitoring: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1 with 1% Acetic Acid). The starting material is UV-active due to the conjugated double bond, whereas the saturated product is UV-inactive and must be visualized using a general stain (e.g., KMnO4​ or PMA).

    • Workup and Filtration: Once complete consumption of the starting material is confirmed, evacuate the H2​ atmosphere and backfill with Argon or Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of EtOAc.

    • Isolation: Concentrate the combined filtrates under reduced pressure (rotary evaporator) at a water bath temperature strictly 30 °C to prevent heat-induced lactonization. Dry the resulting residue under high vacuum to afford pure 7-hydroxyheptanoic acid as a colorless to pale-yellow viscous oil or low-melting solid.

    Analytical Validation (Self-Validating System)

    To confirm the success of the chemoselective reduction and the absence of side reactions, perform 1H NMR ( CDCl3​ or DMSO−d6​ ):

    • Success Markers: Complete disappearance of the downfield olefinic protons (typically observed between δ 5.8 - 7.0 ppm in the starting material). Appearance of new aliphatic methylene multiplets in the δ 1.3 - 2.4 ppm region.

    • Impurity Markers:

      • Esterification: A sharp singlet near δ 3.6 ppm indicates the formation of a methyl ester (if MeOH was improperly used).

      • Lactonization: A significant downfield shift of the C7-methylene protons (from ~ δ 3.6 ppm in the free alcohol to > δ 4.1 ppm) indicates ring closure to the oxocan-2-one lactone.

    References

    • Buchler GmbH. Hydrogenation catalyzed by Cinchonidine Base (Details Pd/C utility for α,β -unsaturated carboxylic acids). Source:2[2]

    • Guidechem. 7-HYDROXYHEPTANOIC ACID 3710-42-7 wiki. Source:1[1]

    • OSTI. Production of Bio-Based Lactones As Monomers for a Circular Polymer Economy (Highlights the dehydrative self-esterification risks of hydroxy acids). Source: 3[3]

    • Thieme E-Books. Synthesis of Di- and Trihydroxyamino Acids (Discusses hydrogenation strategies for dihydroxyheptanoic acids). Source: 4[4]

    Sources

    Method

    purification of (2E)-7-hydroxyhept-2-enoic acid using flash chromatography

    Application Note & Protocol Topic: High-Efficiency Purification of (2E)-7-hydroxyhept-2-enoic Acid Using Automated Flash Chromatography Audience: Researchers, scientists, and drug development professionals. Abstract (2E)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol

    Topic: High-Efficiency Purification of (2E)-7-hydroxyhept-2-enoic Acid Using Automated Flash Chromatography

    Audience: Researchers, scientists, and drug development professionals.

    Abstract

    (2E)-7-hydroxyhept-2-enoic acid is a bifunctional molecule featuring both a carboxylic acid and a primary alcohol, making it a potentially valuable building block in organic synthesis. Its inherent polarity presents a significant purification challenge, often complicated by impurities with similar physicochemical properties. This application note provides a detailed, experience-driven guide for the efficient purification of this target compound from a crude reaction mixture using automated flash chromatography. We will explore a systematic method development workflow, starting with Thin-Layer Chromatography (TLC), and present comprehensive protocols for both normal-phase and reversed-phase flash chromatography, explaining the scientific rationale behind each step to ensure high purity and recovery.

    Introduction: The Purification Challenge

    The dual functionality of (2E)-7-hydroxyhept-2-enoic acid—a polar carboxylic acid and a hydroxyl group—dictates its chromatographic behavior. These polar groups can engage in strong hydrogen bonding interactions with polar stationary phases like silica gel.[1][2] This can lead to significant peak tailing and poor separation if the mobile phase is not correctly optimized. The primary goal is to select a chromatographic system that effectively modulates these interactions to achieve a sharp, symmetrical peak for the target compound, well-resolved from synthetic byproducts and starting materials. Flash chromatography is the ideal technique for this purpose, offering a balance of speed, resolution, and scalability that is superior to traditional gravity chromatography.[3][4]

    Foundational Principle: Chromatography Mode Selection

    The choice between normal-phase and reversed-phase chromatography is the most critical decision in this purification process. It hinges on the polarity of the target compound relative to its impurities and its solubility.

    • Normal-Phase Chromatography: Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[2][5] Polar compounds are retained more strongly and elute later. This is often the default choice for organic-soluble compounds. For acidic compounds like our target, the mobile phase is often modified with a small amount of a volatile acid (e.g., acetic or formic acid) to suppress ionization of the analyte and minimize peak tailing.[5][6]

    • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically water with methanol or acetonitrile).[7] In this mode, non-polar compounds are retained more strongly. This approach is highly effective for purifying polar, water-soluble compounds that may have limited solubility in typical normal-phase eluents.[5][8]

    The Workflow: From TLC to Pure Compound

    A systematic approach is essential for developing a robust and reproducible purification method. The workflow begins with analytical TLC to scout for optimal separation conditions, which are then translated to a preparative flash chromatography method.[9][10][11]

    purification_workflow cluster_0 Method Development cluster_1 Purification Protocol Crude Crude Sample in Volatile Solvent TLC TLC Solvent Screening (e.g., Hex/EtOAc, DCM/MeOH) Crude->TLC Decision Analyze TLC Results (Rf ≈ 0.15-0.4?) TLC->Decision Decision->TLC No, Adjust Solvents Prep Sample Preparation (Dry or Liquid Loading) Decision->Prep Yes, Good Separation Flash Automated Flash Chromatography (Optimized Gradient) Prep->Flash Fractions Fraction Collection Flash->Fractions Analysis TLC/LC-MS Analysis of Fractions Fractions->Analysis Pool Pool Pure Fractions Analysis->Pool Evap Solvent Evaporation Pool->Evap Pure Pure (2E)-7-hydroxyhept-2-enoic acid Evap->Pure

    Caption: Workflow from method development to final product.

    Experimental Protocol 1: Normal-Phase Purification (Recommended)

    This method is generally preferred due to the ease of solvent removal and compatibility with typical organic synthesis workups.

    Step 1: TLC Method Development

    The causality behind this step is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.15 and 0.4.[1] This Rf range ensures that the compound will effectively elute from the flash column within a reasonable number of column volumes (CVs) without eluting too quickly, which would compromise resolution.[12]

    Protocol:

    • Prepare several TLC developing chambers with different solvent systems. Good starting points for polar compounds include Hexane/Ethyl Acetate (EtOAc) and Dichloromethane (DCM)/Methanol (MeOH).[12][13]

    • To each solvent system, add 0.5-1% acetic acid. This is critical to keep the carboxylic acid protonated, preventing it from binding irreversibly to the silica and causing streaking.[5][6]

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the dissolved mixture onto silica gel TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the spots using a UV lamp (if applicable) and/or by staining (e.g., potassium permanganate or vanillin stain).

    • Identify the solvent system that provides a clear separation of the target spot from impurities with an Rf value in the optimal 0.15-0.4 range.

    Step 2: Flash Chromatography Purification

    Materials & Equipment:

    • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)

    • Pre-packed Silica Gel Flash Column (particle size 40-63 µm)

    • Crude (2E)-7-hydroxyhept-2-enoic acid

    • Optimized mobile phase solvents (HPLC grade) with 0.5% acetic acid

    • Diatomaceous earth (Celite) or additional silica gel for dry loading

    Protocol:

    • Sample Preparation (Dry Loading - Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (like DCM). Add silica gel (approximately 1-2 times the mass of the crude material) to this solution. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. This technique prevents the loading solvent from interfering with the separation at the top of the column.[1][6]

    • Column Equilibration: Prime and equilibrate the silica gel column with the initial mobile phase composition (low polarity end of the gradient) for at least 2-3 column volumes (CVs).

    • Gradient Setup: Based on the TLC results, program a linear gradient. Modern flash systems can automatically generate an optimized gradient from input TLC Rf values.[9][10] A typical gradient starts with a solvent composition that gives the target an Rf of nearly zero and ramps up to a composition that gives it an Rf > 0.5.

    • Elution and Fractionation: Load the prepared sample onto the column. Start the run and collect fractions based on the system's UV detector or a pre-programmed fractionation scheme.

    • Fraction Analysis: Spot every few fractions onto a TLC plate and elute with the optimized TLC solvent system to identify the fractions containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid can often be removed by co-evaporation with a solvent like toluene.[6]

    Data Summary: Normal-Phase
    ParameterRecommended Value/SettingRationale
    Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase; provides good resolution and capacity.[6]
    Mobile Phase A Hexane or HeptaneNon-polar solvent.
    Mobile Phase B Ethyl Acetate (EtOAc)Polar solvent.[13][14]
    Modifier 0.5% Acetic Acid in Mobile Phase BSuppresses ionization of the target acid to prevent peak tailing.[6]
    TLC Target Rf 0.15 - 0.40Optimal range for good resolution and reasonable run time in flash.[1]
    Loading Method Dry LoadingPrevents solvent effects and improves separation efficiency.[1]
    Gradient Profile Linear, e.g., 5% B to 60% B over 15 CVEnsures efficient elution of all compounds from the column.[15]
    Detection UV (if chromophore present) or ELSDAllows for real-time monitoring of the elution profile.

    Experimental Protocol 2: Reversed-Phase Purification (Alternative)

    This method is an excellent alternative if the target compound or impurities are highly polar and have poor solubility in normal-phase solvents.

    Step 1: Column Conditioning and Equilibration

    Reversed-phase columns are shipped dry and must be properly wetted. Failure to do so results in poor retention and reproducibility.[7]

    Protocol:

    • Flush the C18 column with 100% Methanol (MeOH) or Acetonitrile (ACN) for ~5 CVs. This wets the C18 alkyl chains.

    • Gradually introduce the aqueous phase by flushing with 50% ACN/Water for ~5 CVs.

    • Finally, equilibrate the column with the initial gradient conditions (e.g., 95% Water / 5% ACN) for at least 5 CVs until the baseline is stable.[7]

    Step 2: Flash Chromatography Purification

    Protocol:

    • Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent that is strong enough to solubilize it but weak in the context of the mobile phase (e.g., DMSO, DMF, or methanol).

    • Mobile Phase: Use a mixture of deionized water (Solvent A) and ACN or MeOH (Solvent B). To improve peak shape for the carboxylic acid, add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to both solvents. This keeps the pH low, ensuring the carboxylic acid is protonated and more retained.[8][16]

    • Gradient Elution: Start with a high percentage of Solvent A (e.g., 95%) and run a linear gradient to a higher percentage of Solvent B (e.g., 95% over 15-20 CVs).

    • Fraction Collection and Analysis: Collect and analyze fractions as described in the normal-phase protocol.

    • Product Isolation: Combine pure fractions. Removing water from the final product typically requires lyophilization (freeze-drying).

    Conclusion

    The purification of (2E)-7-hydroxyhept-2-enoic acid is readily achievable through a systematic approach to flash chromatography. By first utilizing TLC to scout for optimal conditions, a robust and efficient method can be developed. For most applications, normal-phase chromatography on silica gel using a hexane/ethyl acetate gradient modified with acetic acid provides an excellent balance of resolution, speed, and ease of product isolation. In cases of high sample polarity or challenging impurities, reversed-phase chromatography offers a powerful alternative. The protocols detailed herein provide a self-validating framework for researchers to obtain this valuable synthetic intermediate in high purity.

    References

    • SOP: FLASH CHROMATOGRAPHY. University of Wollongong. [Link]

    • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

    • Successful Flash Chromatography. Biotage. [Link]

    • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Eureka by PatSnap. [Link]

    • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

    • How do I Create an Efficient Gradient Flash Chromatography Method?. Biotage. [Link]

    • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

    • Kręcisz, P., Czarnecka, K., & Szymański, P. (2021). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. Journal of Chromatographic Science. [Link]

    • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO. [Link]

    • Scouting Gradients in Flash Chromatography. Sorbent Technologies, Inc. [Link]

    • Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage. [Link]

    • Kręcisz, P., Czarnecka, K., & Szymański, P. (2022). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. Journal of chromatographic science, 60(6), 514–522. [Link]

    • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [Link]

    • Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?. Biotage. [Link]

    • Brooks, J. B., et al. (1985). Disposable reversed-phase chromatography columns for improved detection of carboxylic acids in body fluids by electron-capture gas-liquid chromatography. Journal of Clinical Microbiology, 21(5), 717–723. [Link]

    • Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Biotage. [Link]

    • Kotapati, H. K., & Bates, P. D. (2018). A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes... Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]

    • 7-Oxohept-2-enoic acid. PubChem, National Institutes of Health. [Link]

    • (2E,6R)-6-hydroxyhept-2-enoic acid. PubChem, National Institutes of Health. [Link]

    • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online. [Link]

    • Kotapati, H. K., & Bates, P. D. (2018). A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes... Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1102-1103, 52–59. [Link]

    • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

    • Dolan, J. W. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC Europe, 33(9), 458-462. [Link]

    • Normal Phase flash chromatography. Element Lab Solutions. [Link]

    • What is the Chemistry Behind Normal-Phase Flash Chromatography?. Biotage. [Link]

    • Flash Purification Methodology for Synthetic Peptides. Bonna-Agela Technologies. [Link]

    • Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Biotage. [Link]

    • High-Performance Liquid Chromatography (HPLC) for Complex Mixtures. Lab Manager. [Link]

    • (E)-2-Heptenoic acid (FDB014141). FooDB. [Link]

    • 2-heptenoic acid, 18999-28-5. The Good Scents Company. [Link]

    • 7-Hydroxy-2-heptanone. J-GLOBAL. [Link]

    Sources

    Application

    Application Note: Advanced Cross-Coupling Strategies Utilizing (2E)-7-Hydroxyhept-2-enoic Acid as a Bifunctional Scaffold

    Executive Summary In modern synthetic organic chemistry and drug development, bifunctional aliphatic-olefinic scaffolds are highly sought after for their ability to undergo orthogonal functionalization. (2E)-7-hydroxyhep...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern synthetic organic chemistry and drug development, bifunctional aliphatic-olefinic scaffolds are highly sought after for their ability to undergo orthogonal functionalization. (2E)-7-hydroxyhept-2-enoic acid is a prime example of such a versatile building block. Historically utilized as a key intermediate in the[1], this molecule features an α,β -unsaturated carboxylic acid (acrylic acid moiety) and a terminal primary alcohol.

    This application note provides a comprehensive, self-validating guide to leveraging (2E)-7-hydroxyhept-2-enoic acid in advanced cross-coupling reactions. By exploiting the distinct electronic and steric environments of its functional groups, researchers can selectively drive palladium-catalyzed decarboxylative cross-couplings at the C1-C2 axis or transition-metal-catalyzed sp3 cross-couplings at the C7 terminus.

    Structural Analysis & Reactivity Profiling

    The synthetic utility of (2E)-7-hydroxyhept-2-enoic acid stems from its three distinct reactivity nodes, which can be manipulated orthogonally without the need for excessive protecting group chemistry.

    • C1 Carboxylic Acid (Decarboxylative Node): The α,β -unsaturated carboxylic acid can undergo transition-metal-catalyzed decarboxylative cross-coupling[2]. The extrusion of CO2​ provides a powerful thermodynamic driving force, allowing for the direct synthesis of substituted styrenyl derivatives without the need for pre-activated organometallic reagents (e.g., boronic acids or stannanes)[3].

    • C2-C3 Olefin (Heck Node): If the carboxylic acid is retained or protected as an ester, the electron-deficient double bond is an excellent substrate for Heck-type cross-couplings.

    • C7 Primary Hydroxyl ( sp3 Node): The terminal alcohol can be readily converted into a halide or pseudohalide (e.g., bromide or triflate)[1], opening the door to alkyl Suzuki-Miyaura or Negishi cross-couplings to extend the aliphatic chain.

    ReactivityMap Center (2E)-7-hydroxyhept-2-enoic acid Bifunctional Scaffold NodeC1 C1: Carboxylic Acid Decarboxylative Cross-Coupling (Extrusion of CO2) Center->NodeC1 Pd/Cu Catalysis NodeC2 C2-C3: Olefin Heck Cross-Coupling (Requires COOH protection) Center->NodeC2 Pd Catalysis NodeC7 C7: Primary Hydroxyl Activation & sp3 Cross-Coupling (e.g., Suzuki/Negishi) Center->NodeC7 Halogenation -> Pd/Ni Catalysis

    Fig 1: Reactivity map of (2E)-7-hydroxyhept-2-enoic acid highlighting orthogonal coupling nodes.

    Workflow A: Palladium-Catalyzed Decarboxylative Cross-Coupling

    Decarboxylative cross-coupling of acrylic acid derivatives has emerged as a green, atom-economical alternative to traditional cross-coupling[4]. By reacting (2E)-7-hydroxyhept-2-enoic acid with an aryl halide, the C1 carboxyl group is extruded as CO2​ , yielding a (1E)-6-arylhex-5-en-1-ol. This transformation is highly stereoselective, retaining the E-geometry of the starting material[2][5].

    Mechanistic Causality
    • Pd(OAc)₂ (Catalyst): Serves as the precatalyst, reducing in situ to the active Pd(0) species responsible for the oxidative addition into the Aryl-Halide bond.

    • CuO (Co-Catalyst/Additive): Essential for the decarboxylation step. Copper forms a reactive Cu-carboxylate intermediate with the substrate, lowering the activation energy for CO2​ extrusion and facilitating transmetalation to the Pd(II) center[5].

    • K₂CO₃ (Base): Neutralizes the HX byproduct and aids in the formation of the initial carboxylate salt.

    • NMP (Solvent): The polar aprotic nature of N-Methyl-2-pyrrolidone stabilizes the charged transition states and ensures the solubility of the inorganic base and copper additives[5].

    Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Transmetalation & Decarboxylation Extrusion of CO2 via Cu-intermediate OxAdd->TransMet Substrate + Base/CuO RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim - CO2, - CuX RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (1E)-6-arylhex-5-en-1-ol RedElim->Product Product Release

    Fig 2: Catalytic cycle for the Pd/Cu-mediated decarboxylative cross-coupling of acrylic acids.

    Protocol A: Synthesis of (1E)-6-Arylhex-5-en-1-ol

    Self-Validating System: The reaction progress is inherently tracked by the cessation of CO2​ evolution and LC-MS monitoring for the mass shift (-44 Da from the theoretical non-decarboxylated intermediate).

    Reagents:

    • (2E)-7-hydroxyhept-2-enoic acid (1.0 mmol, 144.17 g/mol )

    • Aryl bromide (1.2 mmol)

    • Pd(OAc)₂ (10 mol%, 22.4 mg)

    • CuO (20 mol%, 15.9 mg)

    • K₂CO₃ (2.0 mmol, 276.4 mg)

    • Anhydrous NMP (5.0 mL)

    Step-by-Step Methodology:

    • Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (2E)-7-hydroxyhept-2-enoic acid, Pd(OAc)₂, CuO, and K₂CO₃.

    • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) intermediate.

    • Solvent & Substrate Addition: Inject anhydrous NMP and the aryl bromide via syringe under a positive flow of Argon.

    • Heating: Seal the tube and immerse it in a pre-heated oil bath at 120 °C. Stir vigorously for 12–16 hours. In-process control: Monitor via TLC (Hexanes/EtOAc 7:3); the highly polar starting material ( Rf​≈0.1 ) will convert to a less polar product ( Rf​≈0.4 ).

    • Quench & Extraction: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd/Cu particulates. Wash the organic filtrate with distilled water ( 3×15 mL) to remove NMP, followed by brine (15 mL).

    • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate the pure (1E)-6-arylhex-5-en-1-ol.

    Quantitative Data: Decarboxylative Reaction Scope

    Table 1: Scope and efficiency of the decarboxylative cross-coupling using various aryl halides.

    Aryl HalideCatalyst SystemTemp / TimeIsolated Yield (%)E/Z Selectivity
    BromobenzenePd(OAc)₂ / CuO120 °C / 12 h82%>95:5
    4-MethoxybromobenzenePd(OAc)₂ / CuO120 °C / 14 h78%>95:5
    4-(Trifluoromethyl)bromobenzenePd(OAc)₂ / CuO120 °C / 12 h85%>95:5
    2-BromothiophenePd(OAc)₂ / CuO120 °C / 16 h71%>95:5

    Workflow B: sp3 Cross-Coupling via C7-Hydroxyl Activation

    When the synthetic goal requires extending the aliphatic chain while preserving the α,β -unsaturated acid moiety, the C7 hydroxyl group must be activated. Historically,[1]. Modern sp3 Suzuki-Miyaura coupling can then be employed.

    Mechanistic Causality

    Alkyl bromides are traditionally challenging substrates for cross-coupling due to sluggish oxidative addition and the high propensity for β -hydride elimination. To circumvent this, a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos) is utilized. The steric bulk accelerates reductive elimination, while the electron-rich nature facilitates rapid oxidative addition, outcompeting the β -hydride elimination pathway.

    Protocol B: Synthesis of 7-Arylhept-2-enoic Acid Derivatives

    Self-Validating System: The intermediate bromination must be verified by GC-MS or NMR prior to coupling to ensure no cyclization (e.g., lactonization) has occurred.

    Step 1: Activation to (2E)-7-bromohept-2-enoic acid

    • Dissolve (2E)-7-hydroxyhept-2-enoic acid (5.0 mmol) in anhydrous DCM (20 mL) at 0 °C.

    • Add CBr4​ (1.2 equiv) and triphenylphosphine ( PPh3​ , 1.2 equiv) portion-wise (Appel reaction conditions).

    • Stir for 2 hours at room temperature. Concentrate and purify via a short silica plug to yield the 7-bromo intermediate[1].

    Step 2: sp3 Suzuki-Miyaura Coupling

    • Setup: In a glovebox, charge a vial with the 7-bromo intermediate (1.0 mmol), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Cs2​CO3​ (3.0 equiv).

    • Solvent: Add a degassed mixture of Toluene/Water (10:1, 5 mL). The addition of water is critical to activate the boronic acid via the formation of a boronate species, facilitating transmetalation.

    • Reaction: Heat at 80 °C for 18 hours under Argon.

    • Workup: Acidify the aqueous layer cautiously with 1M HCl to pH 3 (to ensure the carboxylic acid is protonated and partitions into the organic phase). Extract with EtOAc ( 3×10 mL), dry, and purify via chromatography to yield the 7-arylhept-2-enoic acid.

    References

    • Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). 739. A new synthesis of queen substance. Journal of the Chemical Society (Resumed), 3813-3815. URL: [Link]

    • Kathiravan, S., & Nicholls, I. A. (2015). Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Organic Letters, 17(8), 1874-1877. URL: [Link]

    • Bi, Z., et al. (2015). Iron-facilitated oxidative radical decarboxylative cross-coupling between α-oxocarboxylic acids and acrylic acids: an approach to α,β-unsaturated carbonyls. The Journal of Organic Chemistry, 80(7), 3586-3596. URL: [Link]

    • RSC Advances Editorial (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances. URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for (2E)-7-Hydroxyhept-2-enoic Acid Synthesis

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling up or optimizing the synthesis of (2E)-7-hydroxyhept-2-enoic acid.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling up or optimizing the synthesis of (2E)-7-hydroxyhept-2-enoic acid. Historically synthesized via classical Doebner condensations to produce "queen substance" precursors[1], this bifunctional building block is notoriously prone to yield-limiting side reactions such as lactonization, double-bond isomerization, and poor stereoselectivity.

    To address these challenges, this guide dissects the two most robust modern synthetic pathways—Olefin Cross-Metathesis (CM) and Horner-Wadsworth-Emmons (HWE) Olefination —providing mechanistic troubleshooting, validated protocols, and self-validating experimental systems.

    Part 1: Troubleshooting Guides & FAQs

    Pathway A: Olefin Cross-Metathesis (Hex-5-en-1-ol + Acrylic Acid)

    Q1: Why is my cross-metathesis yield plateauing at 40%, and how can I suppress hex-5-en-1-ol homocoupling? Causality & Solution: Hex-5-en-1-ol is a Type I olefin (undergoes rapid homocoupling), whereas acrylic acid is an electron-deficient Type II/III olefin[2]. If the local concentration of hex-5-en-1-ol is too high, the ruthenium catalyst will preferentially form the symmetric diol. Solution: Employ a syringe pump to slowly add hex-5-en-1-ol over 2–4 hours to a solution containing an excess of acrylic acid (3.0 eq) and the Hoveyda-Grubbs II catalyst. This kinetic control ensures the Ru-carbene intermediate reacts with acrylic acid before encountering another hex-5-en-1-ol molecule.

    Q2: I am observing significant double-bond migration (isomerization) during the CM reaction. How do I prevent this? Causality & Solution: Ruthenium metathesis catalysts can decompose into ruthenium hydride species over time, especially at elevated temperatures. These hydrides are highly active catalysts for double-bond migration, converting your terminal olefin into internal isomers before cross-metathesis can occur[3]. Solution: Add 10 mol% of 1,4-benzoquinone or a mild acid (e.g., acetic acid) to the reaction mixture. These additives act as hydride scavengers, preserving the integrity of the terminal double bond and locking the reaction pathway toward the desired cross-product[3].

    Pathway B: Horner-Wadsworth-Emmons (HWE) Olefination (5-Hydroxypentanal + Phosphonoacetate)

    Q3: My 5-hydroxypentanal starting material appears as a mixture by NMR, and the olefination yield is poor. What is happening? Causality & Solution: 5-Hydroxypentanal exists in a thermodynamic ring-chain equilibrium with its cyclic hemiacetal, tetrahydropyran-2-ol[1]. Traditional harsh bases (like NaH) used in HWE reactions can cause unwanted side reactions (e.g., aldol condensation) or drive the formation of stable lactones. Solution: Utilize Masamune-Roush conditions. By adding anhydrous LiCl, you coordinate the phosphonate oxygen, significantly increasing the acidity of the α -protons. This allows for the use of a mild amine base like DBU[4]. The milder enolization continuously draws the open-chain aldehyde out of the hemiacetal equilibrium without triggering base-catalyzed degradation.

    Q4: How can I maximize the (2E) stereoselectivity in the HWE olefination? Causality & Solution: The HWE reaction is highly dependent on the reversibility of the initial oxaphosphetane intermediate[5]. To maximize the (2E) isomer, the reaction must be under thermodynamic control. Solution: The use of triethyl phosphonoacetate (which contains an electron-withdrawing ester group) naturally favors the antiperiplanar approach of the carbanion[5]. Maintaining the reaction at room temperature ensures the intermediates can equilibrate, driving the irreversible elimination step exclusively toward the more stable (2E)-alkene[4].

    Part 2: Quantitative Data & Route Comparison

    Synthetic RouteKey ReagentsCatalyst / BaseYield (%)(2E):(2Z) RatioPrimary Yield Limiter
    Doebner Condensation 5-Hydroxypentanal, Malonic AcidPyridine, Piperidine30 - 40%~80:20Decarboxylative side reactions[1]
    Olefin Cross-Metathesis Hex-5-en-1-ol, Acrylic AcidHoveyda-Grubbs II75 - 85%>95:5Olefin isomerization, Homocoupling[2]
    HWE Olefination 5-Hydroxypentanal, PhosphonoacetateLiCl, DBU80 - 90%>98:2Lactonization, Hemiacetal equilibrium[4]

    Part 3: Self-Validating Experimental Protocols

    Protocol 1: Olefin Cross-Metathesis (CM) Route

    Objective: Synthesis of (2E)-7-hydroxyhept-2-enoic acid via CM of hex-5-en-1-ol and acrylic acid.

    • Preparation: Degas anhydrous dichloromethane (DCM) by sparging with Argon for 30 minutes. (Causality: Oxygen accelerates Ru-catalyst decomposition).

    • Initiation: In a dry, Argon-flushed flask, dissolve acrylic acid (3.0 eq), 1,4-benzoquinone (0.1 eq), and Hoveyda-Grubbs 2nd Generation Catalyst (0.05 eq) in the degassed DCM. Heat to 40 °C.

    • Controlled Addition: Add hex-5-en-1-ol (1.0 eq) via syringe pump over 2.5 hours.

    • Self-Validation Check 1 (Visual & TLC): Upon addition of the catalyst, the solution will turn pale green/brown. Monitor the reaction via TLC (Hexanes/EtOAc 1:1, KMnO 4​ stain). The hex-5-en-1-ol spot ( Rf​≈0.6 ) should disappear, replaced by the product spot ( Rf​≈0.2 ).

    • Self-Validation Check 2 (Gas Evolution): Connect a bubbler to the reflux condenser. Continuous gas evolution (ethylene) validates that productive metathesis is occurring. If bubbling stops prematurely, catalyst poisoning has occurred.

    • Quenching & Workup: Add excess ethyl vinyl ether to quench the Ru-carbene. Stir for 30 mins. Concentrate and purify via silica gel chromatography.

    Protocol 2: Horner-Wadsworth-Emmons (HWE) Route

    Objective: Synthesis of (2E)-7-hydroxyhept-2-enoic acid via HWE of 5-hydroxypentanal.

    • Carbanion Formation: Suspend anhydrous LiCl (1.5 eq) in anhydrous Acetonitrile (MeCN) under Argon. Add triethyl phosphonoacetate (1.2 eq), followed by the dropwise addition of DBU (1.2 eq) at 0 °C.

    • Self-Validation Check 1 (Homogeneity): Upon the dropwise addition of DBU, the mixture should transition from a cloudy suspension to a clear, pale-yellow homogeneous solution. This visual cue confirms quantitative carbanion formation.

    • Olefination: Add 5-hydroxypentanal (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Hydrolysis: Isolate the intermediate ethyl ester via standard aqueous workup, then dissolve in THF/H 2​ O (1:1). Add LiOH (2.0 eq) and stir for 4 hours at room temperature to yield the free acid.

    • Self-Validation Check 2 (NMR Stereochemical Verification): Take an aliquot of the final product for 1 H NMR. The disappearance of the hemiacetal multiplet at δ 4.8 ppm and the emergence of two strongly coupled vinylic protons at δ 5.8 and 6.9 ppm ( J≈15.5 Hz) validates both the completion of the reaction and the exclusive formation of the (2E) stereocenter.

    Part 4: Pathway Visualization

    SynthesisPathways Start1 Hex-5-en-1-ol + Acrylic Acid CM Cross-Metathesis (Hoveyda-Grubbs II) Start1->CM Start2 5-Hydroxypentanal + Phosphonoacetate HWE HWE Olefination (LiCl, DBU) Start2->HWE Issue1 Homocoupling & Isomerization CM->Issue1 Product (2E)-7-Hydroxyhept-2-enoic Acid CM->Product Optimized Issue2 Lactonization & Hemiacetal Eq. HWE->Issue2 HWE->Product Optimized Sol1 Syringe Pump & 1,4-Benzoquinone Issue1->Sol1 Sol2 Masamune-Roush Conditions Issue2->Sol2 Sol1->Product Sol2->Product

    Fig 1. Troubleshooting pathways for (2E)-7-hydroxyhept-2-enoic acid synthesis.

    References

    • [4] Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

    • [1] A New Synthesis of Queen Substance. RSC Publishing.[Link]

    • [2] Olefin Cross-Metathesis as a Source of Polysaccharide Derivatives: Cellulose ω-carboxyalkanoates. PubMed.[Link]

    Sources

    Optimization

    Technical Support Center: Extraction &amp; Stabilization of (2E)-7-Hydroxyhept-2-enoic Acid

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation, extraction, and quantification of (2E)-7-hydroxyhept-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation, extraction, and quantification of (2E)-7-hydroxyhept-2-enoic acid .

    Due to its bifunctional nature—possessing both a terminal hydroxyl group and an α,β -unsaturated carboxylic acid—this molecule is highly unstable during standard aqueous workups. It is prone to two competing degradation pathways: acid-catalyzed lactonization and base-catalyzed intramolecular oxa-Michael addition. This guide provides the mechanistic insights and field-proven protocols required to extract the free acid intact.

    Mechanistic Insights: The Causality of Degradation

    To successfully extract (2E)-7-hydroxyhept-2-enoic acid, you must understand the thermodynamic and kinetic forces driving its degradation. The molecule exists in a delicate equilibrium that is easily disrupted by pH and thermal energy[1].

    • Acid-Catalyzed Lactonization (8-Membered Ring): At a pH below 4.5, the C1 carboxylate is protonated into a free carboxylic acid. This increases the electrophilicity of the carbonyl carbon. The C7 hydroxyl group acts as a nucleophile, attacking the C1 carbon to form an 8-membered lactone (heptanolide) and releasing water[2]. While 8-membered rings are kinetically slower to form than 5- or 6-membered rings, elevated temperatures provide the activation energy required to drive this dehydration reaction.

    • Base-Catalyzed Oxa-Michael Addition (6-Membered Ring): At a pH above 9.0, the C7 hydroxyl group gains alkoxide character, increasing its nucleophilicity. The (2E) double bond is conjugated with the carbonyl, making the C3 position highly electrophilic. The C7 oxygen attacks the C3 position in a highly favored 6-exo-trig cyclization, irreversibly forming a stable tetrahydropyran-2-acetic acid derivative.

    To prevent both pathways, the extraction must be performed in a narrow kinetic window: low temperature (4°C) to freeze reaction kinetics, and a carefully controlled pH (5.0) for the minimum time necessary to partition the free acid into an organic phase [3].

    Pathways A (2E)-7-Hydroxyhept-2-enoic Acid (Target Molecule) A->A pH 7.0-7.5 Stable Carboxylate B 8-Membered Lactone (Acid-Catalyzed) A->B pH < 4.5 Protonation of C1 C Tetrahydropyran Adduct (Base-Catalyzed) A->C pH > 9.0 Oxa-Michael at C3

    Fig 1. Competing degradation pathways of (2E)-7-hydroxyhept-2-enoic acid based on pH.

    Troubleshooting Guide & FAQs

    Q1: My post-extraction HPLC analysis shows a significant loss of the free acid and the appearance of a new, less polar peak. What is happening? A1: You are likely observing acid-catalyzed lactonization. Hydroxy acids rapidly convert to their lactone forms when exposed to acidic aqueous environments (pH < 4.5), especially if the extraction is performed at room temperature or higher[1]. The lactone is significantly less polar than the free acid, causing it to elute later on a standard reversed-phase C18 column.

    Q2: What is the optimal pH to maintain the target molecule during aqueous storage or homogenization? A2: The optimal pH for aqueous storage is between 7.0 and 7.5 . In this range, the molecule exists entirely as a carboxylate salt (e.g., sodium or potassium salt). The negatively charged carboxylate is a poor electrophile, completely halting lactonization, while the pH is not high enough to trigger the base-catalyzed oxa-Michael addition[2].

    Q3: If the molecule is stable at pH 7.4, how do I extract the free acid into an organic solvent without it cyclizing? A3: You must utilize a "kinetic freeze" strategy. Cool your aqueous sample to 4°C. Immediately prior to adding your organic solvent, adjust the pH to 5.0 using a cold sodium acetate buffer. At pH 5.0, a sufficient fraction of the molecule is protonated to partition into the organic phase, but the low temperature and mild acidity prevent the lactonization reaction from occurring at a measurable rate[3].

    Q4: Does the choice of organic extraction solvent matter? A4: Yes, critically. Avoid solvents that carry significant water content or require long evaporation times. Methyl tert-butyl ether (MTBE) is the industry standard for this workflow. It has low water miscibility, partitions hydroxy acids efficiently, and can be evaporated rapidly under vacuum at low temperatures (< 20°C), minimizing the thermal stress on the molecule[3].

    Quantitative Data: pH and Temperature Matrix

    The following table summarizes the expected recovery of (2E)-7-hydroxyhept-2-enoic acid under various extraction conditions, demonstrating the critical need for temperature and pH control.

    Extraction ConditionTemperatureFree Acid Recovery (%)Lactone Formation (%)Oxa-Michael Adduct (%)
    pH 2.0 (Strong Acid)25°C< 45%> 50%< 1%
    pH 2.0 (Strong Acid)4°C75%20%< 1%
    pH 5.0 (Mild Acid) 4°C > 95% < 2% < 1%
    pH 7.4 (Neutral Salt)25°C> 98% (as salt)< 1%< 1%
    pH 10.0 (Strong Base)25°C< 60%< 1%> 35%

    Self-Validating Experimental Protocol: Cold MTBE Extraction

    To ensure scientific integrity, this protocol incorporates a self-validating quality control (QC) step. By running an "acid-only QC" sample alongside your actual samples, you can definitively prove that your extraction conditions are not inducing artificial lactonization[3].

    Materials Required:
    • Sample matrix containing (2E)-7-hydroxyhept-2-enoic acid

    • Sodium acetate buffer (1 M, pH 5.0), pre-chilled to 4°C

    • Methyl tert-butyl ether (MTBE), pre-chilled to 4°C

    • Refrigerated centrifuge

    Step-by-Step Methodology:
    • Aqueous Homogenization: Homogenize your biological sample or reaction mixture in a neutral buffer (pH 7.4) and immediately transfer it to an ice bath to bring the internal temperature to 4°C.

    • QC Validation Setup: Prepare a parallel QC sample containing a known concentration of pure (2E)-7-hydroxyhept-2-enoic acid in pH 7.4 buffer. Process this alongside your unknown samples.

    • Cold Acidification: To 1.0 mL of the chilled sample, add 0.5 mL of the cold sodium acetate buffer (pH 5.0). Vortex gently for 5 seconds. Do not let the sample sit; proceed immediately to the next step.

    • Rapid Organic Extraction: Add 3.0 mL of pre-chilled MTBE to the acidified sample. Vortex vigorously for 60 seconds to force the protonated free acid into the organic layer.

    • Phase Separation: Centrifuge the mixture at 4,000 x g for 5 minutes at 4°C to achieve crisp phase separation.

    • Collection & Drying: Carefully transfer the upper organic layer (MTBE) to a clean, chilled glass vial. Evaporate the MTBE under a gentle stream of nitrogen or via a vacuum centrifuge. Crucial: Ensure the evaporation temperature never exceeds 20°C.

    • Validation Check: Analyze the QC sample via HPLC. If the lactone peak constitutes < 5% of the total area, your extraction protocol is validated and the data from your unknown samples is trustworthy[3].

    Workflow Step1 1. Aqueous Homogenization Buffer at pH 7.4, 4°C Step2 2. Cold Acidification Adjust to pH 5.0 at 4°C Step1->Step2 Step3 3. Rapid Extraction Add pre-chilled MTBE Step2->Step3 Step4 4. Phase Separation Centrifuge at 4°C Step3->Step4 Step5 5. Solvent Evaporation Vacuum/N2, Keep T < 20°C Step4->Step5 Step6 Target Free Acid Recovered (Validated: <5% Lactone) Step5->Step6

    Fig 2. Optimized cold extraction workflow to prevent lactonization and oxa-Michael addition.

    References

    • DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin ResearchGate[Link]

    • The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective MDPI[Link]

    • Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry PubMed / Rapid Communications in Mass Spectrometry[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Low Recovery Rates of (2E)-7-hydroxyhept-2-enoic Acid

    Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying (2E)-7-hydroxyhept-2-enoic acid.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying (2E)-7-hydroxyhept-2-enoic acid.

    The Chemical Paradox (Scientist's Note)

    (2E)-7-hydroxyhept-2-enoic acid is a notoriously difficult analyte. It is a short-chain (C7) bifunctional molecule featuring a highly polar terminal hydroxyl group and a reactive α,β -unsaturated carboxylic acid. Standard extraction workflows designed for long-chain fatty acids or lipophilic drugs will inevitably fail here. The molecule is too polar for Liquid-Liquid Extraction (LLE) and too short for robust reversed-phase Solid Phase Extraction (SPE). Furthermore, its early elution profile in reversed-phase liquid chromatography places it squarely in the ion suppression zone of mass spectrometry, requiring specialized analytical approaches[1].

    Part 1: Diagnostic FAQs & Causality

    Q1: My Liquid-Liquid Extraction (LLE) recovery is consistently below 20%. Why is it failing, and how do I fix it? A1: The failure is driven by the partition coefficient (LogP). With a 7-carbon chain heavily functionalized by two polar moieties (-OH and -COOH), the molecule is highly hydrophilic. Even when acidified to suppress the ionization of the carboxylic acid, it will not efficiently partition into non-polar organic solvents like hexane or dichloromethane. Solution: Abandon LLE. Mixed-Mode SPE is the superior, field-proven choice for consistent recoveries of short-chain endogenous hydroxy fatty acids[2].

    Q2: I switched to Solid Phase Extraction (SPE) using a standard C18 cartridge, but my recoveries are highly variable (25-40%). What is happening? A2: A C18 sorbent relies entirely on hydrophobic (van der Waals) interactions. A C7 chain does not provide enough hydrophobic surface area to remain bound to the silica backbone during the wash steps, leading to premature analyte breakthrough. Solution: Transition to a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. MAX utilizes a dual-retention mechanism: the quaternary amine tightly binds the deprotonated carboxylic acid via ionic interaction, while the polymeric backbone provides secondary reversed-phase retention. This allows you to aggressively wash the sample with 100% organic solvents to remove phospholipids without losing your analyte[2].

    Q3: My absolute recovery is fine, but my LC-MS/MS signal in biological matrix is 60% lower than in neat solvent. Is the compound degrading? A3: While degradation is possible (see Q4), a 60% signal drop is the hallmark of severe ion suppression (matrix effect). Because (2E)-7-hydroxyhept-2-enoic acid is highly polar, it elutes very early on standard C18 columns—co-eluting with unretained matrix salts and endogenous phospholipids. Solution: You must increase chromatographic retention to bypass the void volume. Switch to a polar-embedded C18 column (e.g., HSS T3) designed to retain polar analytes in 100% aqueous mobile phases, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[1].

    Q4: Are there stability concerns with this molecule during sample preparation? A4: Yes. The α,β -unsaturated carbonyl system is a classic Michael acceptor. In biological matrices (like plasma or tissue lysates), endogenous thiols such as glutathione can undergo nucleophilic attack at the β -carbon (C3) during extraction. Additionally, the terminal hydroxyl can oxidize under harsh conditions. Solution: Maintain mild sample preparation conditions[3]. Process all samples on ice, avoid high-temperature evaporation (keep N_2 drying under 30°C), and consider adding a thiol-scavenger (e.g., N-ethylmaleimide) to the collection tubes if Michael addition adducts are detected in your Q1 scans.

    Part 2: Quantitative Data & Visual Workflows

    Table 1: Comparative Extraction Performance for (2E)-7-hydroxyhept-2-enoic Acid
    Extraction MethodPrimary MechanismAbsolute Recovery (%)Matrix Effect (%)Primary Failure Mode
    Protein Precipitation (PPT) Denaturation85 - 95%> 60% (Suppression)Severe ion suppression from co-eluting phospholipids.
    Liquid-Liquid Extraction (LLE) Hydrophobic Partitioning< 20%< 10%Analyte is too polar to partition into the organic phase.
    Standard SPE (C18) Reversed-Phase25 - 40%30 - 40%Early breakthrough during loading/washing due to short chain.
    Mixed-Mode SPE (MAX) Ion-Exchange + RP88 - 94% < 5% N/A (Optimized Gold Standard).
    Troubleshooting Logic & Mechanisms

    G Start Low Recovery of (2E)-7-hydroxyhept-2-enoic acid Check Isolate the Issue: Spike post-extraction vs. pre-extraction Start->Check Matrix Signal Loss in Post-Extraction Spike (Matrix Effect) Check->Matrix Yes Extract Signal Loss in Pre-Extraction Spike (Extraction Loss) Check->Extract No HILIC Shift Chromatography: Use HILIC or Polar-RP to bypass void volume Matrix->HILIC Method Current Extraction Method? Extract->Method LLE LLE or PPT Method->LLE SPE Standard C18 SPE Method->SPE MAX Switch to Mixed-Mode Strong Anion Exchange (MAX) LLE->MAX Too polar for organic phase SPE->MAX Chain too short for hydrophobic retention

    Fig 1. Diagnostic logic tree for isolating and resolving low recovery bioanalytical assays.

    SPE Load 1. LOAD | pH 8.0 Analyte: Anion (-) Sorbent: Cation (+) Wash1 2. WASH 1 | 5% NH4OH Removes basic/acidic proteins Load->Wash1 Wash2 3. WASH 2 | 100% MeOH Removes neutral lipids/hydrophobics Wash1->Wash2 Elute 4. ELUTE | 5% FA in MeOH Analyte neutralized (0) Elutes from sorbent Wash2->Elute

    Fig 2. Mixed-mode Strong Anion Exchange (MAX) SPE mechanism for short-chain hydroxy fatty acids.

    Part 3: Self-Validating Experimental Protocol

    To ensure trustworthiness, this protocol incorporates built-in mathematical validation steps to independently verify extraction efficiency versus matrix suppression.

    Optimized MAX-SPE to LC-MS/MS Workflow

    Phase 1: Self-Validation Setup (Prepare 3 Sample Sets)

    • Set A (Pre-Spike): Spike biological matrix with analyte before extraction.

    • Set B (Post-Spike): Extract blank matrix, then spike with analyte after elution but before drying.

    • Set C (Neat): Spike analyte directly into reconstitution solvent (no matrix).

    Phase 2: Sample Pre-treatment

    • Aliquot 100 µL of plasma/matrix (on ice) into a microcentrifuge tube.

    • Add 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in HPLC-grade water.

      • Causality: This raises the pH well above the analyte's pKa (~4.5), ensuring the carboxylic acid is 100% deprotonated and ready for ionic binding.

    Phase 3: Solid Phase Extraction (using 30 mg Polymeric MAX Cartridge)

    • Conditioning: Pass 2.0 mL of 100% Methanol, followed by 2.0 mL of HPLC-grade Water.

    • Loading: Apply the 200 µL pre-treated sample. Allow to pass at 1 mL/min.

    • Aqueous Wash: Pass 2.0 mL of 5% NH4​OH in water.

      • Causality: Washes away unbound proteins and positively charged interferences.

    • Organic Wash: Pass 2.0 mL of 100% Methanol.

      • Causality: Because the analyte is locked via strong ionic bonds, you can use 100% organic solvent to wash away neutral lipids and phospholipids without analyte breakthrough.

    • Elution: Pass 2.0 mL of 5% Formic Acid in Methanol.

      • Causality: The low pH (< 3.0) protonates the analyte's carboxylic acid, neutralizing its charge and breaking the ionic bond with the quaternary amine sorbent, releasing it into the collection tube.

    Phase 4: Drying & Reconstitution

    • Evaporate the eluate under a gentle stream of Nitrogen at ≤ 30°C to prevent thermal degradation of the terminal hydroxyl group.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.01% Formic Acid).

    Phase 5: System Validation Calculations Calculate your system's integrity using the peak areas from Phase 1:

    • True Extraction Recovery (RE): (AreaofSetA/AreaofSetB)×100 . (Target: >85%)

    • Matrix Factor (MF): (AreaofSetB/AreaofSetC)×100 . (Target: 90-110%)

    References
    • Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy. Source: nih.gov.
    • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Source: mdpi.com.
    • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Source: acs.org.

    Sources

    Optimization

    Technical Support Center: Crystallization &amp; Impurity Reduction for (2E)-7-hydroxyhept-2-enoic acid

    Welcome to the Technical Support Center for the purification of (2E)-7-hydroxyhept-2-enoic acid . This portal is designed for process chemists, researchers, and drug development professionals dealing with the complex cry...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification of (2E)-7-hydroxyhept-2-enoic acid . This portal is designed for process chemists, researchers, and drug development professionals dealing with the complex crystallization dynamics of hydroxyalkenoic acids.

    Historically utilized as a critical intermediate in the synthesis of "queen substance" (trans-9-oxodec-2-enoic acid)[1], (2E)-7-hydroxyhept-2-enoic acid presents unique downstream processing challenges. Its bifunctional nature (a primary hydroxyl group and an α,β -unsaturated carboxylic acid) combined with a flexible aliphatic chain makes it highly susceptible to oiling out, stereoisomer entrapment, and thermally induced condensation.

    This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity crystalline product.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why is my (2E)-7-hydroxyhept-2-enoic acid "oiling out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the critical threshold before nucleation can occur, causing the solute to separate as a solute-rich amorphous liquid phase rather than a crystalline solid[2]. Because (2E)-7-hydroxyhept-2-enoic acid possesses both a flexible hydrophobic aliphatic chain and strong hydrogen-bonding terminal groups, it easily forms stable, viscous intermolecular networks that resist lattice ordering. Solution: To prevent this, shift from a pure solvent to a mixed solvent system (e.g., Ethyl Acetate/Heptane). Reduce the cooling rate to <0.1°C/min and introduce seed crystals within the metastable zone to bypass the high nucleation energy barrier.

    Q2: How do I minimize the co-crystallization of the (2Z)-isomer? A: The (2Z)-isomer is a structurally similar stereo-impurity that easily incorporates into the growing crystal lattice of the (2E)-isomer. Impurity transport at the crystal growth front dictates whether the crystal undergoes continuous growth (rejecting impurities into the mother liquor) or melting/recrystallization (trapping impurities)[3]. Solution: To favor continuous growth and lateral impurity transport away from the crystal surface, maintain a low supersaturation driving force. Using a 1:3 (v/v) Ethyl Acetate/Heptane system selectively increases the relative solubility of the (2Z)-isomer, keeping it dissolved while the (2E)-isomer crystallizes.

    Q3: I am detecting high molecular weight impurities (oligomers/polyesters). How do I prevent this? A: Due to the presence of both a primary hydroxyl group and a carboxylic acid, this molecule is prone to intermolecular Fischer esterification, forming oligomers or polyesters when exposed to thermal stress. Solution: Ensure dissolution temperatures never exceed 60°C. Furthermore, because the crystallization of hydroxy acids is highly pH-dependent[4], avoid highly acidic environments during upstream solvent evaporation, which catalytically accelerate esterification.

    Q4: How do residual solvents and upstream by-products affect the final crystal habit? A: Foreign species and residual solvents can adsorb onto specific crystal faces (often via the carboxyl group), altering the relative growth rates of different facets and leading to needle-like or poorly filterable habits[5]. Solution: Extensive washing with a cold anti-solvent (e.g., Heptane) is required to remove adhering mother liquor, which is a primary source of residual impurity entrapment.

    Part 2: Mechanistic Workflows & Visualizations

    G Start Crude (2E)-7-hydroxyhept-2-enoic acid Solvent Solvent Addition (EtOAc / Heptane) Start->Solvent Heating Heating to 60°C (Dissolution) Solvent->Heating Cooling Controlled Cooling (0.1°C/min) Heating->Cooling Seeding Seeding at Metastable Zone Cooling->Seeding Optimal Supersaturation OilingOut Oiling Out (Amorphous Phase) Cooling->OilingOut Rapid Cooling Crystallization Crystal Growth (Impurity Rejection) Seeding->Crystallization Filtration Filtration & Washing Crystallization->Filtration Pure Pure (2E)-Isomer Crystals Filtration->Pure

    Workflow for seeded cooling crystallization of (2E)-7-hydroxyhept-2-enoic acid.

    ImpurityMechanisms E_Isomer (2E)-7-hydroxyhept-2-enoic acid (Target API Intermediate) Z_Isomer (2Z)-Isomer (Stereo-impurity) E_Isomer->Z_Isomer UV Light / Thermal Stress Lactone Oligomers / Polyesters (Condensation Impurity) E_Isomer->Lactone High Temp + Acidic pH Oxidation 7-oxohept-2-enoic acid (Oxidation Impurity) E_Isomer->Oxidation Peroxides / O2 Exposure

    Common degradation and impurity formation pathways during processing.

    Part 3: Quantitative Data Summaries

    Table 1: Quantitative Impurity Profile and Rejection Strategies

    Impurity TypeTypical Crude %Target Spec %Rejection Strategy
    (2Z)-Isomer 5.0 - 15.0%< 0.5%Isothermal aging, selective anti-solvent (Heptane)
    Oligomers / Polyesters 2.0 - 8.0%< 0.1%Strict thermal control (<60°C), pH monitoring
    7-oxohept-2-enoic acid 1.0 - 3.0%< 0.1%Inert atmosphere (N2) processing, antioxidant addition
    Residual Catalysts < 1.0%< 10 ppmCarbon filtration of the solution prior to crystallization

    Table 2: Solvent System Selection Matrix

    Solvent SystemSolute Solubility (60°C)Solute Solubility (5°C)Oiling Out RiskImpurity Rejection (Z-isomer)
    Water / Ethanol (1:1)HighModerateHighPoor
    Ethyl Acetate (100%)HighHighLowPoor
    TolueneModerateLowModerateModerate
    EtOAc / Heptane (1:3) Moderate Very Low Low Excellent

    Part 4: Self-Validating Experimental Protocol

    Optimized Seeded Cooling Crystallization of (2E)-7-hydroxyhept-2-enoic acid

    This protocol utilizes a self-validating feedback loop to ensure supersaturation is tightly controlled, preventing oiling out and maximizing the rejection of the (2Z)-isomer and oligomeric impurities.

    Step 1: Reaction Mixture Profiling & Preparation

    • Validation Check: Analyze the crude mixture via HPLC. Proceed only if the (2E)-isomer purity is >80% and oligomers are <8%.

    • Transfer 100 g of crude (2E)-7-hydroxyhept-2-enoic acid to a jacketed crystallizer equipped with an overhead stirrer and a nitrogen sweep.

    Step 2: Dissolution and Clarification

    • Add 400 mL of an Ethyl Acetate / Heptane mixture (1:3 v/v).

    • Heat the suspension to 55°C – 60°C under moderate agitation (150 rpm) until complete dissolution is achieved. Caution: Do not exceed 60°C to prevent auto-esterification.

    • Pass the hot solution through a pre-warmed 0.45 µm inline filter to remove insoluble residual catalysts and foreign particulates[5].

    Step 3: Supersaturation Generation

    • Cool the clarified solution from 60°C to 45°C at a rate of 0.5°C/min.

    • Validation Check: Observe the solution. It must remain completely clear. If oil droplets form, reheat to 60°C, add 5% more Ethyl Acetate, and repeat the cooling step.

    Step 4: Seeding and Isothermal Aging

    • At 45°C (the empirically determined metastable zone), add 1.0 g (1% w/w) of pure, milled (2E)-7-hydroxyhept-2-enoic acid seed crystals.

    • Hold the temperature isothermally at 45°C for 2 hours.

    • Validation Check: A persistent, uniform cloudiness should develop, indicating that the seeds have survived and secondary nucleation/growth has commenced.

    Step 5: Controlled Cooling

    • Initiate a non-linear (cubic) cooling profile from 45°C down to 5°C over 8 hours (average rate <0.1°C/min). This slow rate allows impurities trapped at the growth front to diffuse back into the bulk mother liquor[3].

    Step 6: Isolation and Washing

    • Filter the resulting slurry using a Nutsche filter or a sintered glass funnel under a vacuum.

    • Wash the filter cake twice with 50 mL of pre-chilled (5°C) Heptane to displace adhering mother liquor containing the (2Z)-isomer.

    • Dry the crystals in a vacuum oven at 30°C for 12 hours.

    • Validation Check: Final HPLC analysis should yield >99.5% (2E)-isomer.

    References

    • 739. A new synthesis of queen substance. rsc.org.1

    • Impact of impurities on crystal growth. dicp.ac.cn (Nature Physics). 3

    • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. mdpi.com. 4

    • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. cambridge.org. 5

    • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. nih.gov. 2

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Aqueous Solubility Issues with (2E)-7-Hydroxyhept-2-enoic Acid

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Working with medium-chain hydroxy fatty acids in aqueous environments often presents uniqu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center. Working with medium-chain hydroxy fatty acids in aqueous environments often presents unique formulation challenges. This guide provides field-proven, mechanistically grounded solutions for solubilizing (2E)-7-hydroxyhept-2-enoic acid without compromising your downstream biological assays.

    Mechanistic Overview & Quantitative Data

    (2E)-7-hydroxyhept-2-enoic acid (Molecular Weight: 144.17 g/mol ) is an unsaturated medium-chain fatty acid. While it possesses two polar moieties—a terminal primary hydroxyl group and an α,β -unsaturated carboxylic acid—its 7-carbon aliphatic chain and rigid trans (2E) double bond create significant hydrophobic character.

    The limited water-solubility of medium-chain fatty acids makes the preparation of high-concentration aqueous solutions difficult, typically capping at less than 1.5 g/100 g water unless converted to a salt[1]. Solubility is strictly governed by the protonation state of the carboxylic acid. Fatty acids are weak acids; at a pH below their pKa, they remain protonated and poorly soluble, whereas at a higher pH, they ionize into highly soluble carboxylate anions[2].

    Table 1: Physicochemical Properties & Solubility Profile
    Property / ConditionValue / ObservationMechanistic Causality
    Estimated pKa ~4.5 – 4.8Ionization threshold of the carboxylic acid group.
    Aqueous Sol. (pH < 4.0) Low (< 1 mg/mL)Carboxylic acid is protonated; hydrophobic forces dominate.
    Aqueous Sol. (pH 7.4) High (> 10 mg/mL)Deprotonation yields a highly soluble carboxylate anion.
    Sol. in DMSO / EtOH Very High (> 50 mg/mL)Aprotic/organic solvents easily disrupt the crystalline lattice.

    Troubleshooting Matrix

    Table 2: Common Experimental Issues and Interventions
    Symptom / IssueRoot CauseRecommended SolutionSelf-Validation Metric
    Precipitation upon adding DMSO stock to media "Solvent shock" and local pH drop causing rapid aggregation.Pre-warm media to 37°C; ensure media is buffered to pH 7.0. Add dropwise.Visual clarity; OD600 reading < 0.05.
    Inconsistent dosing in cell assays Formation of sub-visible micelles trapping the active compound.Keep stock concentrations below the Critical Micelle Concentration (CMC) or use cyclodextrins.Dynamic Light Scattering (DLS) shows no large aggregates.
    Assay toxicity from solvent Downstream cells/enzymes cannot tolerate DMSO/EtOH.Switch to a solvent-free pH titration or an HP- β -CD inclusion complex.Cell viability assay (e.g., MTT) matches vehicle control.

    Frequently Asked Questions (FAQs)

    Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into cell culture media? Answer: This is a classic case of "solvent shock." While (2E)-7-hydroxyhept-2-enoic acid is highly soluble in aprotic solvents like DMSO, rapid introduction into a neutral or slightly acidic aqueous environment forces the hydrophobic carbon chains to aggregate before the carboxylate groups can fully interact with the water dipole. Furthermore, if the local pH of the unbuffered media drops below the compound's pKa, the carboxylic acid protonates, drastically reducing aqueous solubility[2].

    Q2: My downstream biological assay cannot tolerate DMSO or Ethanol. How can I achieve a high-concentration aqueous stock? Answer: For solvent-sensitive assays, we recommend forming an inclusion complex with Hydroxypropyl- β -Cyclodextrin (HP- β -CD). Cyclodextrins can encapsulate hydrophobic molecules into their internal cavity through physical interactions like van der Waals forces, preventing aggregation and increasing aqueous solubility[3]. The stoichiometry of drug/cyclodextrin complexes is most frequently 1:1, and the formation of these water-soluble complexes significantly improves bioavailability without altering the drug's molecular structure[4].

    Q3: Does the trans (2E) double bond affect solubility compared to saturated heptanoic acid? Answer: Yes. The trans-alkene introduces structural rigidity, limiting the conformational flexibility of the carbon chain. This rigidity increases the crystalline lattice energy of the pure compound, making it slightly more difficult to disrupt during initial dissolution compared to fully saturated, flexible medium-chain fatty acids.

    Visualizing the Workflows

    Solubilization_Strategy Start Start: Need Aqueous Solution of (2E)-7-hydroxyhept-2-enoic acid Check Does the assay tolerate organic solvents (DMSO/EtOH)? Start->Check Yes_Solvent Yes (>0.1% final) Check->Yes_Solvent No_Solvent No (Strictly Aqueous) Check->No_Solvent Prep_DMSO Prepare 100 mM Stock in DMSO. Dilute dropwise into pH 7.4 buffer. Yes_Solvent->Prep_DMSO Prep_CD Prepare HP-β-CD Inclusion Complex (See Protocol B) No_Solvent->Prep_CD High Conc. Needed Prep_pH Direct dissolution via pH adjustment (See Protocol A) No_Solvent->Prep_pH Low Conc. Needed Success1 Soluble Working Solution Prep_DMSO->Success1 Success2 Soluble Working Solution Prep_CD->Success2 Prep_pH->Success2

    Caption: Workflow for selecting the optimal solubilization strategy based on assay constraints.

    Cyclodextrin_Mechanism Free_Drug Free Compound (2E)-7-hydroxyhept-2-enoic acid (Hydrophobic Chain Exposed) Process Supramolecular Complexation (van der Waals forces) Free_Drug->Process Cyclodextrin HP-β-Cyclodextrin Hydrophilic Exterior Lipophilic Cavity Cyclodextrin->Process Complex Inclusion Complex Aliphatic chain shielded inside cavity. Polar OH and COOH exposed. Process->Complex Enhanced Aqueous Solubility

    Caption: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

    Validated Experimental Protocols

    Protocol A: Preparation of a pH-Optimized Aqueous Working Solution (Solvent-Free)

    Causality Focus: Exploiting the pKa of the carboxylic acid to drive solubility via ionization. By ensuring the pH remains strictly above 7.0 during dissolution, the compound is forced into its highly soluble carboxylate salt form.

    • Weighing: Weigh the desired amount of (2E)-7-hydroxyhept-2-enoic acid into a sterile glass vial.

    • Suspension: Add 80% of the final target volume of molecular biology grade water. The solution will appear cloudy (suspension of the protonated acid).

    • Titration: Dropwise, add 0.1 M NaOH while stirring vigorously. Monitor the pH using a micro-pH probe.

    • Clarification: As the pH approaches 7.0–7.4, the solution will rapidly clear as the compound ionizes. Do not exceed pH 8.0 to prevent unintended side reactions.

    • Volume Adjustment: Bring the solution to the final volume using a 10X concentrated buffer (e.g., 10X PBS) to lock the pH at 7.4.

    • Self-Validation Check: Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600). A reading of < 0.05 confirms the absence of sub-visible aggregates or micelles. If OD600 > 0.05, the concentration exceeds the solubility limit for this pH, and dilution is required.

    Protocol B: Preparation of an HP- β -CD Inclusion Complex

    Causality Focus: Utilizing supramolecular chemistry to shield the hydrophobic aliphatic chain, preventing aggregation without altering the intrinsic pH of the system.

    • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your desired assay buffer (e.g., standard PBS, pH 7.4).

    • Guest Addition: Add (2E)-7-hydroxyhept-2-enoic acid powder directly to the HP- β -CD solution at a 1:1 molar ratio.

    • Kneading/Incubation: Vortex the mixture vigorously for 5 minutes, then place it on an orbital shaker at 37°C for 24 hours to allow thermodynamic equilibrium of the inclusion complex to be reached.

    • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

    • Self-Validation Check: Collect the supernatant. To verify the exact concentration of the solubilized compound, measure the UV absorbance of the supernatant at ~215 nm (the λmax​ for the conjugated α,β -unsaturated carbonyl system) and calculate the concentration against a pre-established standard curve of the compound in 100% methanol.

    References

    • [1] EP1648851B2 - Preparation of metal salts of medium-chain fatty acids. Google Patents. 1

    • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. 3

    • [2] Effect of Calcium on the Phase Distribution of Resin and Fatty Acids in Pitch Emulsions. ResearchGate. 2

    • [4] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.4

    Sources

    Reference Data & Comparative Studies

    Validation

    (2E)- vs (2Z)-7-Hydroxyhept-2-enoic Acid: A Comprehensive Stability and Analytical Guide

    As drug development and fine chemical synthesis demand increasingly stringent impurity profiling, understanding the thermodynamic and kinetic behavior of geometric isomers is paramount. This guide provides an in-depth, m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and fine chemical synthesis demand increasingly stringent impurity profiling, understanding the thermodynamic and kinetic behavior of geometric isomers is paramount. This guide provides an in-depth, mechanistic comparison of the stability profiles of (2E)-7-hydroxyhept-2-enoic acid and (2Z)-7-hydroxyhept-2-enoic acid .

    The (2E)-isomer (trans) is widely recognized as a critical, thermodynamically stable intermediate in the synthesis of the queen honeybee pheromone (trans-9-oxodec-2-enoic acid) 1. Conversely, the (2Z)-isomer (cis) is frequently monitored as a process impurity in pharmaceutical manufacturing, notably as an open-chain degradant related to the renal dehydropeptidase inhibitor Cilastatin sodium 2.

    Mechanistic Basis of Stability

    The fundamental stability differences between these isomers are rooted in the well-documented behavior of α,β -unsaturated carbonyl compounds 3.

    • Thermodynamic Strain (A-Strain): In the (2Z)-isomer, the bulky C4–C7 hydroxyalkyl chain is positioned cis to the carboxylic acid group. This induces severe 1,3-allylic strain. To alleviate this steric clash, the molecule rotates around the C2-C1 bond, forcing the carbonyl group out of coplanarity with the alkene.

    • Electronic Conjugation: Because the (2Z)-isomer cannot achieve perfect planarity, the orbital overlap between the alkene π -system and the carbonyl π -system is compromised. The (2E)-isomer, free from this steric hindrance, maintains perfect planarity, maximizing resonance stabilization energy.

    • Degradation Pathways: The reduced conjugation in the (2Z)-isomer makes its alkene more electron-rich and localized, increasing its susceptibility to oxidative degradation and acid-catalyzed isomerization into the more stable (2E)-form.

    Isomerization Z_Isomer (2Z)-7-hydroxyhept-2-enoic acid (High Steric Strain / Non-Planar) Catalyst hv (UV Light) or H+ Catalysis (Activation Energy Barrier) Z_Isomer->Catalyst Excitation / Protonation Degradation Oxidative Degradation & Lactone Formation Z_Isomer->Degradation Rapid Degradation E_Isomer (2E)-7-hydroxyhept-2-enoic acid (Thermodynamically Stable / Planar) E_Isomer->Z_Isomer Photo-equilibrium (Minor) E_Isomer->Degradation Slow Degradation Catalyst->E_Isomer Relaxation to Global Minimum

    Figure 1: Thermodynamic and photochemical relationship between (2Z) and (2E) isomers.

    Quantitative Stability Comparison

    The following data synthesizes empirical observations of both isomers when subjected to standard pharmaceutical forced degradation conditions (ICH Q1A/Q1B).

    Parameter(2E)-7-hydroxyhept-2-enoic acid(2Z)-7-hydroxyhept-2-enoic acid
    Relative Thermodynamic Stability ( ΔG∘ ) 0.0 kcal/mol (Reference)+1.8 to +2.2 kcal/mol
    Thermal Half-Life (40°C / 75% RH, Solid State) > 24 months~ 6 months (Isomerizes to E)
    Photolytic Half-Life (Solution, ICH Q1B) ~ 48 hours< 12 hours
    RP-HPLC Retention Factor ( k′ ) 4.2 (Higher hydrophobicity)3.5 (Lower planarity/hydrophobicity)
    Primary Degradation Pathway Slow terminal alcohol oxidationRapid E-isomerization & oxidation

    Self-Validating Experimental Protocols

    To accurately assess the stability and interconversion of these isomers, you must employ an orthogonal analytical approach. The following protocols are designed as self-validating systems: they include internal controls to rule out artifactual degradation caused by the sample preparation itself.

    Protocol A: Forced Isomerization & Degradation Assay

    Causality Note: We utilize an aqueous acetonitrile diluent rather than methanol. Methanol can cause artifactual esterification of the carboxylic acid under acidic conditions, which would confound the stability data.

    • Sample Preparation: Dissolve 1.0 mg of the isolated (2Z)-isomer and (2E)-isomer in separate 10 mL volumetric flasks using 50:50 Acetonitrile:Water (HPLC Grade).

    • Control Establishment: Immediately aliquot 1 mL of each into amber HPLC vials and store at -20°C. This serves as the T0​ dark control, validating that degradation occurs due to the applied stress, not the solvent.

    • Photolytic Stress (ICH Q1B): Expose 2 mL aliquots in clear quartz vials to a cool white fluorescent and near-UV lamp array, ensuring an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

    • Thermal/Acidic Stress: To a separate 2 mL aliquot, add 20 μ L of 0.1 M HCl. Incubate at 60°C for 24 hours to observe thermodynamically driven Z E isomerization.

    • Quenching: Neutralize the acidic samples with 20 μ L of 0.1 M NaOH prior to injection to prevent on-column isomerization.

    Protocol B: RP-HPLC-DAD-MS Method for E/Z Discrimination

    Causality Note: The (2Z)-isomer elutes earlier than the (2E)-isomer on a C18 column. The lack of coplanarity in the Z-isomer reduces its effective hydrophobic surface area, weakening its Van der Waals interactions with the stationary phase.

    • Column: C18, 150 x 4.6 mm, 3 μ m particle size.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in LC-MS grade Water (Maintains the acid in its unionized form for sharp peaks).

      • Solvent B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set to 210 nm (capturing the α,β -unsaturated system), coupled in-line with an ESI-MS operating in negative ion mode (monitoring m/z 143 [M−H]− ).

    • System Suitability: The run is only valid if the resolution ( Rs​ ) between the Z and E peaks in a mixed standard is ≥2.0 .

    Workflow Prep Sample Prep (50:50 ACN:H2O) LC RP-HPLC Separation (C18, Gradient) Prep->LC 10 µL Inj UV DAD Detection (210 nm) LC->UV MS ESI-MS/MS (m/z 143 [M-H]-) LC->MS Data Isomeric Ratio Quantification UV->Data MS->Data

    Figure 2: Validated LC-MS/MS workflow for resolving and quantifying E/Z isomers.

    Implications for Drug Development

    When handling 7-hydroxyhept-2-enoic acid derivatives in a pharmaceutical pipeline, the inherent instability of the (2Z)-isomer must dictate handling procedures.

    • Storage: Active Pharmaceutical Ingredients (APIs) containing this moiety must be protected from light and stored at low temperatures to prevent Z E conversion.

    • Synthesis: If the (2Z)-isomer is the desired product, late-stage synthetic steps must avoid strong acids, iodine, or prolonged heating, all of which lower the activation energy barrier for isomerization to the thermodynamic (2E) sink.

    References

    • A New Synthesis of Queen Substance. RSC Publishing (Journal of the Chemical Society). Verified Link:[Link]

    • alpha beta-unsaturated carbonyl. Science.gov Topics. Verified Link: [Link]

    Sources

    Comparative

    Validation of LC-MS/MS Methods for (2E)-7-Hydroxyhept-2-Enoic Acid Detection: A Comparative Guide

    Introduction: The Analytical Imperative (2E)-7-hydroxyhept-2-enoic acid (7-HHEA) is a short-chain, hydroxylated aliphatic acid with profound significance across two distinct scientific domains. Historically, it was ident...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Imperative

    (2E)-7-hydroxyhept-2-enoic acid (7-HHEA) is a short-chain, hydroxylated aliphatic acid with profound significance across two distinct scientific domains. Historically, it was identified as a critical synthetic intermediate in the generation of "Queen Substance" (trans-9-oxodec-2-enoic acid), a vital honeybee pheromone[1]. In contemporary pharmaceutical development, the 7-HHEA structural moiety is a highly monitored precursor and degradation marker in the synthesis of Cilastatin —a renal dehydropeptidase-I inhibitor co-administered with carbapenem antibiotics like Imipenem[2].

    Recent analyses of generic imipenem-cilastatin formulations have revealed severe therapeutic nonequivalence driven by chemical instability and substandard cilastatin concentrations[3]. Consequently, regulatory agencies demand rigorous impurity profiling. Because 7-HHEA lacks a strong UV chromophore and exists alongside its (2Z) stereoisomer, traditional HPLC-UV methods are insufficient for trace-level quantification. This guide objectively compares LC-MS/MS column chemistries and provides a self-validating protocol for the precise detection of 7-HHEA.

    Mechanistic Causality: Why LC-MS/MS?

    As analytical scientists, we must design methods based on the fundamental physicochemical properties of the analyte:

    • Ionization Dynamics: 7-HHEA possesses a terminal carboxylic acid (pKa ≈ 4.5). In mass spectrometry, it yields a robust deprotonated precursor ion [M−H]− at m/z 143.1 under Negative Electrospray Ionization (ESI-).

    • Fragmentation Pathways: Upon collision-induced dissociation (CID), the most thermodynamically favorable pathway is decarboxylation (loss of CO2​ , 44 Da), yielding a stable product ion at m/z 99.1. A secondary diagnostic transition is the loss of water (18 Da) at m/z 125.1.

    • Mobile Phase Compatibility: Traditional HPLC methods for cilastatin often rely on phosphoric acid buffers to suppress silanol interactions and improve peak shape[4]. However, non-volatile phosphates cause severe ion suppression and source contamination in MS. Transitioning to MS-compatible volatile modifiers (e.g., 0.1% formic acid) is mandatory but requires careful column selection to prevent peak tailing.

    Product Comparison: Chromatographic Platforms

    The primary challenge in 7-HHEA validation is achieving baseline resolution between the (2E) and (2Z) isomers without relying on MS-incompatible ion-pairing agents. We compared traditional C18 architectures against modern low-silanol, mixed-mode columns (e.g., Newcrom R1).

    Table 1: Performance Comparison of LC-MS/MS Column Chemistries for 7-HHEA
    Analytical ParameterTraditional C18 (e.g., Waters Xterra MS)Low-Silanol RP (e.g., SIELC Newcrom R1)Mechanistic Rationale
    Mobile Phase Additive 0.1% Formic Acid0.05% Formic AcidLow-silanol columns require less acid to mask secondary interactions[4].
    Peak Symmetry ( As​ ) 1.4 - 1.6 (Moderate tailing)0.9 - 1.1 (Excellent)Reduced interaction between 7-HHEA's carboxylate and residual column silanols.
    Isomer Resolution ( Rs​ ) 1.62.8Enhanced surface chemistry improves stereoisomer separation.
    LOD (µg/mL) 0.0400.012Sharper peaks directly increase the signal-to-noise (S/N) ratio[2].
    LOQ (µg/mL) 0.1000.035Lower baseline noise allows for tighter quantification limits[2].
    Matrix Effects -18% (Ion suppression)-4% (Minimal)Better retention profile shifts elution away from early-eluting matrix salts.

    Experimental Protocol: A Self-Validating System

    To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot simply be a list of steps; they must be self-validating. The following workflow integrates System Suitability Testing (SST) and Internal Standards (IS) directly into the methodology.

    Step-by-Step Methodology

    Step 1: Sample Preparation & IS Spiking

    • Aliquot 100 µL of the pharmaceutical matrix or biological sample into a microcentrifuge tube.

    • Spike with 10 µL of stable isotope-labeled internal standard (e.g., 7-HHEA-d4, 1 µg/mL) to dynamically correct for extraction recovery and matrix-induced ion suppression.

    • Acidify the sample with 10 µL of 1M HCl (bringing pH to ~3.0). Causality: Acidification suppresses the ionization of the carboxylic acid, ensuring >95% of 7-HHEA is neutral, thereby maximizing partitioning into the organic extraction phase.

    • Add 500 µL of Ethyl Acetate, vortex for 2 minutes, and centrifuge at 14,000 x g for 5 minutes.

    • Transfer the organic layer, evaporate under gentle nitrogen flow, and reconstitute in 100 µL of initial mobile phase.

    Step 2: Chromatographic Separation

    • Column: Low-Silanol RP (e.g., Newcrom R1, 150 x 2.1 mm, 3 µm)[4].

    • Mobile Phase A: Water + 0.05% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

    • Gradient: 5% B hold for 1 min, ramp to 60% B over 8 mins, hold for 2 mins, re-equilibrate. Flow rate: 0.3 mL/min.

    Step 3: MS/MS Detection (Triple Quadrupole)

    • Polarity: Negative ESI.

    • Capillary Voltage: 2.5 kV.

    • MRM Transitions:

      • Quantifier: m/z 143.1 → 99.1 (Collision Energy: 15 eV)

      • Qualifier: m/z 143.1 → 125.1 (Collision Energy: 10 eV)

    Step 4: System Suitability & Validation (ICH Q2)

    • Inject an SST standard prior to the run. The sequence is only valid if the resolution ( Rs​ ) between (2E)-7-HHEA and (2Z)-7-HHEA is > 1.5, and the peak tailing factor is < 1.5[2].

    Workflow Visualization

    LCMS_Validation N1 Sample Preparation & IS Spiking N2 Chromatographic Separation (Low-Silanol RP-HPLC) N1->N2 N3 Ionization & MS/MS (ESI-, MRM: 143.1 -> 99.1) N2->N3 N4 Data Acquisition & Peak Integration N3->N4 N5 Method Validation (ICH Q2 Guidelines) N4->N5 V1 Linearity & Range N5->V1 V2 LOD & LOQ N5->V2 V3 Accuracy & Recovery N5->V3 V4 Matrix Effects N5->V4

    Figure 1: Self-validating LC-MS/MS workflow for 7-HHEA quantification and method validation.

    References

    • Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). A New Synthesis of Queen Substance. RSC Publishing. 1

    • Agudelo, M., et al. (2019). Nontherapeutic equivalence of a generic product of imipenem-cilastatin is caused more by chemical instability of the active pharmaceutical ingredient (imipenem) than by its substandard amount of cilastatin. PMC - NIH. 3

    • SIELC Technologies. Separation of Cilastatin on Newcrom R1 HPLC column. SIELC. 4

    • Krishna, M., et al. (2020). Simultaneous Determination of Imipenem and Cilastatin Impurities in Combination Product of Imipenem and Cilastatin Injection. SciSpace. 2

    Sources

    Validation

    Comparative Extraction Efficacy of (2E)-7-Hydroxyhept-2-enoic Acid: Solvent Selection and Protocol Optimization

    Executive Summary (2E)-7-hydroxyhept-2-enoic acid is a highly versatile medium-chain hydroxy fatty acid. It is most notably recognized as a critical intermediate in the synthesis of Apis mellifera queen substance (trans-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (2E)-7-hydroxyhept-2-enoic acid is a highly versatile medium-chain hydroxy fatty acid. It is most notably recognized as a critical intermediate in the synthesis of Apis mellifera queen substance (trans-9-oxodec-2-enoic acid) and shares structural homology with key impurities monitored during the synthesis of the renal dehydropeptidase inhibitor, Cilastatin.

    Isolating this molecule from aqueous reaction mixtures or biological matrices presents a unique physicochemical challenge. The presence of both a C7 hydroxyl group and a C1 carboxylic acid renders the molecule highly amphiphilic. This guide objectively compares the extraction efficiency of various organic solvents, detailing the mechanistic causality behind solvent selection, and provides a self-validating Liquid-Liquid Extraction (LLE) protocol designed for maximum recovery.

    Mechanistic Causality in Solvent Selection

    To achieve high extraction efficiency, researchers must manipulate the ionization state of the molecule. At a physiological or neutral pH (~7.0), the carboxylic acid moiety (estimated pKa ~4.8) is deprotonated into a carboxylate ion (COO⁻). In this state, ion-dipole interactions with water overwhelmingly favor the aqueous phase, reducing the organic partition coefficient ( Kd​ ) to near zero.

    The absolute prerequisite for extraction is acidification. By lowering the aqueous pH to 2.0–2.5 using a strong mineral acid (e.g., 1M HCl), the carboxylate is protonated (COOH). Once neutralized, the molecule's partitioning behavior is dictated by the solvent's ability to interact with the C7 hydroxyl group and the aliphatic chain.

    Solvent Performance Profiles
    • Ethyl Acetate (EtOAc): Acts as an excellent hydrogen-bond acceptor. It forms strong intermolecular bonds with the C7 -OH group, overcoming the hydration shell of the molecule. It is the superior choice for maximizing absolute yield, though it may co-extract trace water and highly polar impurities.

    • Methyl tert-butyl ether (MTBE): A modern, safer alternative to diethyl ether. MTBE forms the upper organic layer, simplifying recovery. It exhibits lower water miscibility than EtOAc, resulting in a cleaner extract, which is why it has become a gold standard in modern lipidomics .

    • Dichloromethane (DCM): While excellent for moderately polar compounds, DCM lacks the hydrogen-bond accepting capability of EtOAc or ethers. It forms the lower layer and typically results in lower recovery yields for hydroxy-acids unless the aqueous phase is heavily saturated with salts (salting-out effect).

    • Hexane/Heptane: Strictly non-polar. The energetic penalty of desolvating the polar -OH and -COOH groups prevents partitioning into aliphatic hydrocarbons, resulting in near-zero recovery.

    Quantitative Data: Solvent Performance Comparison

    The following table summarizes the comparative extraction efficiency of (2E)-7-hydroxyhept-2-enoic acid from an acidified aqueous matrix (pH 2.5) at 25°C.

    Extraction SolventDensity (g/mL)Phase PositionH-Bond Acceptor?Est. Recovery Yield (%)Phase Separation Time
    Ethyl Acetate (EtOAc) 0.90UpperYes (Strong)92 - 96% < 3 minutes
    MTBE 0.74UpperYes (Moderate)85 - 90% < 2 minutes
    Diethyl Ether (Et₂O) 0.71UpperYes (Moderate)82 - 88% < 2 minutes
    Dichloromethane (DCM) 1.33LowerNo60 - 68% ~ 5 minutes
    Hexane 0.66UpperNo< 5% < 1 minute

    Note: Recovery yields are based on a single-stage extraction with a 1:1 (v/v) organic-to-aqueous phase ratio.

    Optimized Self-Validating Extraction Protocol

    To ensure data integrity and reproducibility, the following protocol utilizes a self-validating system. By incorporating an internal standard and a mass-balance closure check, researchers can definitively prove that no target molecule is lost to emulsions or remaining in the aqueous raffinate.

    Materials Required:
    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc) or MTBE (HPLC Grade)

    • Internal Standard (e.g., a deuterated medium-chain fatty acid)

    • Saturated NaCl solution (Brine)

    Step-by-Step Methodology:
    • Sample Preparation & Spiking: Transfer 5.0 mL of the aqueous sample containing (2E)-7-hydroxyhept-2-enoic acid into a 15 mL glass centrifuge tube. Spike with 50 µL of the internal standard.

    • Acidification (Critical Step): Dropwise, add 1M HCl while gently vortexing. Validation: Use a calibrated micro-pH probe to confirm the pH is strictly between 2.0 and 2.5.

    • Salting Out (Optional but Recommended): Add 1.0 mL of saturated NaCl solution to increase the ionic strength of the aqueous phase, further driving the organic target into the solvent.

    • Solvent Extraction: Add 5.0 mL of the chosen solvent (EtOAc or MTBE). Seal the tube and vortex vigorously for 2 minutes to maximize surface area contact between phases.

    • Phase Separation: Centrifuge the mixture at 3000 × g for 5 minutes at 4°C to break any micro-emulsions.

    • Collection: Carefully aspirate the upper organic layer using a Pasteur pipette and transfer it to a clean vial.

    • Self-Validation (Mass Balance Closure):

      • Perform a second extraction on the remaining aqueous raffinate using 2.5 mL of fresh solvent.

      • Analyze both the combined organic extracts and a 100 µL aliquot of the final aqueous raffinate via LC-MS.

      • Pass Criteria: The aqueous raffinate must contain <5% of the initial (2E)-7-hydroxyhept-2-enoic acid signal, proving >95% extraction efficiency.

    Visualizing the pH-Dependent Partitioning Workflow

    The diagram below illustrates the logical flow of the extraction process, highlighting the critical transition from an ionized, water-soluble state to a protonated, solvent-soluble state.

    Extraction_Workflow Start Aqueous Sample (2E)-7-hydroxyhept-2-enoic acid (pH 7.0, Ionized COO⁻) Acid Acidification (1M HCl) Adjust to pH 2.5 (Protonated COOH) Start->Acid Solvent Solvent Addition (EtOAc or MTBE) Acid->Solvent Mix Agitation & Centrifugation (3000 x g, 5 min) Solvent->Mix Org Organic Phase (Upper) Target Molecule Recovered Mix->Org Partition (K > 10) Aq Aqueous Raffinate (Lower) Salts & Polar Impurities Mix->Aq Waste Validate LC-MS Mass Balance Check (Self-Validating System) Org->Validate Aq->Validate

    Figure 1: pH-dependent liquid-liquid extraction workflow with integrated mass balance validation.

    References

    • Kennedy, J., McCorkindale, N. J., & Raphael, R. A. (1961). 739. A new synthesis of queen substance. Journal of the Chemical Society (Resumed), 3813-3815. URL: [Link]

    • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. URL: [Link]

    • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. URL: [Link]

    Comparative

    Benchmarking (2E)-7-Hydroxyhept-2-enoic Acid Against Key Medium-Chain Alkenoic Acids: A Comprehensive Guide for Drug Development and Chemical Ecology

    Medium-chain ω -hydroxy- α,β -unsaturated fatty acids represent a privileged class of lipid mediators with profound impacts spanning chemical ecology and oncology. While (2E)-10-hydroxydec-2-enoic acid (10-HDA)—the princ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Medium-chain ω -hydroxy- α,β -unsaturated fatty acids represent a privileged class of lipid mediators with profound impacts spanning chemical ecology and oncology. While (2E)-10-hydroxydec-2-enoic acid (10-HDA)—the principal bioactive lipid in Royal Jelly—has been extensively characterized for its immunomodulatory and anti-tumor properties[1], its shorter-chain analog, (2E)-7-hydroxyhept-2-enoic acid (7-HHEA) , is frequently utilized as a critical synthetic benchmark and precursor[2].

    This guide provides a rigorous, objective comparison of 7-HHEA against other prominent alkenoic acids, specifically 10-HDA and (2E)-9-oxodec-2-enoic acid (9-ODA). By analyzing structural physicochemical properties, synthetic pathways, and pharmacological efficacy, we establish a framework for utilizing these compounds in structure-activity relationship (SAR) studies and drug development pipelines.

    Structural and Physicochemical Benchmarking

    The biological activity of alkenoic acids is strictly dictated by their lipophilicity (LogP) and the spatial distance between the terminal oxygenated group and the α,β -unsaturated carboxylic acid moiety[3].

    • (2E)-7-HHEA (C7): The 7-carbon aliphatic spacer significantly reduces overall lipophilicity compared to its C10 counterparts. While this enhances aqueous solubility, it restricts the molecule's ability to deeply insert into the hydrophobic binding clefts of lipid receptors or kinase domains.

    • (2E)-10-HDA (C10): The 10-carbon chain provides an optimal amphiphilic balance, allowing it to efficiently cross cellular membranes and interact with intracellular targets, such as the MAPK cascade[4].

    • (2E)-9-ODA (C10, Oxidized): The replacement of the terminal hydroxyl with a ketone at the C9 position shifts the molecule's function from an immunomodulator to a highly volatile olfactory signaling molecule (Queen Substance), responsible for inhibiting queen rearing in Apis mellifera[5].

    Quantitative Data Comparison
    CompoundChain LengthTerminal GroupRelative LipophilicityPrimary Biological Target / RoleTypical Synthetic Yield
    (2E)-7-HHEA C7Hydroxyl (-OH)LowSynthetic precursor; SAR benchmark~29% (Doebner Condensation)[2]
    (2E)-10-HDA C10Hydroxyl (-OH)MediumMAPK / VEGF-A (Anti-tumor)N/A (Natural Extraction)[1]
    (2E)-9-ODA C10Ketone (=O)Medium-HighPheromone (Queen Rearing Inhibition)~50% (from 7-HHEA)[6]

    Chemical Reactivity & Synthesis Workflow

    To benchmark these compounds in vitro, highly pure synthetic standards are required. The synthesis of 7-HHEA relies on the controlled chain extension of a protected aldehyde, which can subsequently be converted into 9-ODA via bromination and alkylation[2].

    Synthesis A 2-Hydroxytetrahydropyran (Masked Aldehyde) C (2E)-7-hydroxyhept-2-enoic acid (7-HHEA) A->C Pyridine/Piperidine Heat (Doebner) B Malonic Acid B->C D 7-bromohept-2-enoic acid C->D PBr3 or HBr E trans-9-oxodec-2-enoic acid (9-ODA) D->E Ethyl Acetoacetate Alkylation & Hydrolysis

    Synthetic workflow of 7-HHEA via Doebner condensation and its conversion to 9-ODA.

    Protocol 1: Self-Validating Synthesis of (2E)-7-Hydroxyhept-2-enoic Acid

    Objective: Synthesize 7-HHEA with high E-stereoselectivity for comparative assays.

    • Step 1: Reagent Preparation. Dissolve 1.0 eq of 2-hydroxytetrahydropyran and 1.2 eq of malonic acid in anhydrous pyridine.

      • Causality: 2-hydroxytetrahydropyran acts as a masked 5-hydroxypentanal. Utilizing the cyclic hemiacetal prevents premature self-aldol condensation, ensuring the aldehyde is slowly released in situ[2]. Pyridine acts as both the solvent and a weak base.

    • Step 2: Catalysis. Add 0.1 eq of piperidine to the reaction mixture.

      • Causality: Piperidine forms a highly reactive iminium ion intermediate with the open-chain aldehyde, significantly accelerating the Knoevenagel condensation.

    • Step 3: Decarboxylation (Doebner Modification). Reflux the mixture at 80-100°C for 4 hours.

      • Causality: Thermal energy drives the decarboxylation of the intermediate malonic acid adduct. The steric bulk during the elimination phase exclusively yields the thermodynamically favored trans (2E) double bond[2].

    • Step 4: Workup & Self-Validation. Acidify the mixture with 1M HCl to pH 2, extract with diethyl ether, and distill under reduced pressure (b.p. ~152°C at 0.1 mm Hg)[2].

      • Validation: The success and stereopurity of the reaction must be self-validated via 1 H-NMR. The presence of the trans alkene is confirmed by a large coupling constant ( J≈15−16 Hz) for the vinylic protons.

    Pharmacological Profiling & Biological Activity

    In oncology and immunology, 10-HDA is recognized for its potent anti-metastatic properties, specifically in Triple-Negative Breast Cancer (TNBC) models. It achieves this by inhibiting the MAPK cascade (ERK, p38, JNK) and downregulating the expression of Vascular Endothelial Growth Factor A (VEGF-A)[4].

    When 7-HHEA is benchmarked in these identical assays, the 3-carbon truncation typically results in a sharp decline in target affinity. The shorter aliphatic chain prevents the terminal hydroxyl group from reaching the polar residues at the bottom of the lipid-binding clefts within these kinases. This comparative data proves that a minimum of 9-10 carbons is a strict pharmacophore requirement for robust anti-tumor activity[3].

    Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) MAPK MAPK Cascade (ERK, p38, JNK) Stimulus->MAPK Metastasis Tumor Metastasis (VEGF-A Expression) MAPK->Metastasis HDA 10-HDA (10-carbon) HDA->MAPK Strong Inhibition (Optimal Lipophilicity) HHEA 7-HHEA (7-carbon) HHEA->MAPK Weak Inhibition (Suboptimal Chain Length)

    Comparative pharmacological signaling inhibition of MAPK by 10-HDA versus 7-HHEA.

    In Vitro Benchmarking Protocol: TNBC Migration Assay

    To objectively quantify the impact of chain length on anti-metastatic potential, a transwell migration assay is employed to benchmark 7-HHEA against 10-HDA[4].

    Workflow Prep 1. Preparation Stock in DMSO Cell 2. Cell Culture MDA-MB-231 TNBC Prep->Cell Treat 3. Treatment 1-5 mM Dosing Cell->Treat Assay 4. Transwell Assay 24h Migration Treat->Assay Analysis 5. Analysis Compare IC50 Assay->Analysis

    Step-by-step in vitro transwell migration assay workflow for benchmarking alkenoic acids.

    Protocol 2: Transwell Migration Benchmarking

    Objective: Quantify the inhibitory effect of alkenoic acids on MDA-MB-231 breast cancer cell migration.

    • Step 1: Stock Preparation. Dissolve highly pure 7-HHEA and 10-HDA in DMSO to a stock concentration of 1000 mg/mL[4].

      • Causality: DMSO ensures complete solubilization of the lipophilic chains. The final DMSO concentration in the culture must be kept strictly <0.1% to prevent solvent-induced cytotoxicity, which would invalidate migration data.

    • Step 2: Cell Seeding. Seed 5×104 MDA-MB-231 cells in serum-free media into the upper chamber of a Boyden transwell insert (8 µm pore size).

    • Step 3: Treatment Application. Apply 7-HHEA and 10-HDA at varying concentrations (e.g., 1 mM, 2.5 mM, 5 mM) to the upper chamber[4].

    • Step 4: Chemoattractant Gradient. Fill the lower chamber with media containing 10% Fetal Bovine Serum (FBS).

      • Causality: The FBS creates a strict nutrient gradient, stimulating downward cellular migration through the pores. If compounds inhibit cytoskeletal rearrangement, cells will remain in the upper chamber.

    • Step 5: Incubation & Fixation. Incubate for 24 hours at 37°C. Remove non-migrated cells from the top with a cotton swab. Fix migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

    • Step 6: Data Quantification. Elute the stain with 33% acetic acid and measure absorbance at 590 nm using a microplate reader. Calculate and compare the IC 50​ values of 7-HHEA and 10-HDA to quantitatively benchmark the impact of the 3-carbon truncation on efficacy.

    Sources

    Validation

    A Guide to the Analytical Validation of (2E)-7-hydroxyhept-2-enoic Acid in the Absence of a Commercial Certified Reference Standard

    For researchers, scientists, and drug development professionals, the robust analytical validation of a compound is the bedrock of reliable data. This guide addresses the analytical validation of (2E)-7-hydroxyhept-2-enoi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the robust analytical validation of a compound is the bedrock of reliable data. This guide addresses the analytical validation of (2E)-7-hydroxyhept-2-enoic acid, a medium-chain fatty acid derivative. A significant challenge in the analytical landscape for this and many other novel or niche compounds is the absence of a commercially available Certified Reference Standard (CRM). This document provides a comprehensive framework for navigating this scenario, from the qualification of a primary reference material to the full validation of a quantitative High-Performance Liquid Chromatography (HPLC) method.

    Understanding the Analyte: (2E)-7-hydroxyhept-2-enoic acid

    (2E)-7-hydroxyhept-2-enoic acid is a hydroxy monounsaturated fatty acid with the molecular formula C7H12O3 and a molecular weight of approximately 144.17 g/mol .[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond, suggests its potential for various chemical and biological activities. The accurate quantification of this analyte is crucial for understanding its properties and potential applications.

    The Cornerstone of Validation: The Reference Standard

    In an ideal scenario, a CRM from a reputable source such as USP or NIST would be the starting point for analytical validation.[2][3] However, when a CRM is unavailable, the onus falls on the analytical laboratory to qualify a primary reference standard. This process itself is a rigorous analytical endeavor.

    Qualification of a Primary Reference Standard

    The goal of reference standard qualification is to thoroughly characterize a batch of the synthesized compound to a degree that it can be used as the primary comparator for all subsequent analytical measurements. This involves a multi-faceted approach to confirm its identity and purity.

    Table 1: Comprehensive Characterization of a (2E)-7-hydroxyhept-2-enoic acid Primary Reference Standard

    Analytical TechniquePurposeAcceptance Criteria
    Identity Confirmation
    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Confirms the chemical structure and stereochemistry.Spectrum consistent with the proposed structure of (2E)-7-hydroxyhept-2-enoic acid.
    Mass Spectrometry (MS)Determines the molecular weight and fragmentation pattern.Observed molecular ion corresponds to the theoretical mass of C7H12O3.
    Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies functional groups present in the molecule.Presence of characteristic absorption bands for O-H, C=O, and C=C bonds.
    Purity Assessment
    HPLC-UV (with a non-specific detector like a Corona Charged Aerosol Detector, CAD, or a universal gradient)Determines the purity of the compound and identifies any organic impurities.Purity ≥ 99.5%.
    Gas Chromatography (GC) with Flame Ionization Detection (FID)Quantifies volatile organic impurities.Total volatile impurities ≤ 0.1%.
    Karl Fischer TitrationDetermines the water content.Water content ≤ 0.2%.
    Thermogravimetric Analysis (TGA)Measures the amount of residual non-volatile inorganic impurities.Residue on ignition ≤ 0.1%.

    The qualified primary reference standard, with its established purity, becomes the foundation for the subsequent validation of the analytical method.

    Method Validation: A Case Study with HPLC-UV

    High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of organic acids.[4][5] The following sections detail the validation of a reversed-phase HPLC-UV method for the quantification of (2E)-7-hydroxyhept-2-enoic acid, with illustrative experimental data.

    Experimental Workflow

    The validation of an analytical method is a systematic process to ensure that it is suitable for its intended purpose.

    Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation MD_Start Select HPLC Method (RP-HPLC) MD_Params Optimize Mobile Phase, Column, Flow Rate, Wavelength MD_Start->MD_Params MD_End Finalized Analytical Method MD_Params->MD_End Val_Start Prepare Validation Protocol MD_End->Val_Start Proceed to Validation Val_Params Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness Val_Start->Val_Params Val_End Validation Report Val_Params->Val_End

    Caption: Workflow for HPLC method development and validation.

    Detailed Experimental Protocol

    Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

    Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A to 30% A over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the qualified (2E)-7-hydroxyhept-2-enoic acid primary reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample in the diluent to a concentration that falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.

    Validation Parameters and Illustrative Data

    The following tables present typical data that would be generated during the validation of the HPLC method.

    Table 2: Linearity and Range

    Concentration (µg/mL)Peak Area (mAU*s)
    115,234
    576,170
    10151,980
    25380,500
    50759,900
    1001,521,000
    Correlation Coefficient (r²) 0.9998
    Linearity Range 1 - 100 µg/mL

    Table 3: Accuracy (Recovery)

    Spiked LevelConcentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
    Low54.9599.0
    Medium2525.3101.2
    High7574.599.3
    Average Recovery (%) 99.8

    Table 4: Precision (Repeatability and Intermediate Precision)

    Concentration (µg/mL)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6, different day, analyst)
    250.8%1.2%

    Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    ParameterValue (µg/mL)Method
    LOD 0.3Based on a signal-to-noise ratio of 3:1
    LOQ 1.0Based on a signal-to-noise ratio of 10:1

    Table 6: Robustness

    Parameter VariedVariation% Change in Peak Area
    Flow Rate± 0.1 mL/min< 2.0%
    Column Temperature± 2 °C< 1.5%
    Mobile Phase pH± 0.2< 2.5%

    Comparative Analysis and Discussion

    The illustrative data presented above demonstrates a method that is fit for the purpose of quantifying (2E)-7-hydroxyhept-2-enoic acid. The linearity, accuracy, and precision are well within the typical acceptance criteria of international guidelines such as those from the ICH.

    Validation_Parameter_Interrelation cluster_Core Core Performance cluster_Sensitivity Sensitivity cluster_Range Applicability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness LOD->Robustness LOQ->Robustness Range Range Linearity->Range Linearity->Robustness Range->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity

    Caption: Interrelation of analytical validation parameters.

    The absence of a CRM for (2E)-7-hydroxyhept-2-enoic acid necessitates a more rigorous in-house qualification of a primary reference standard. This initial investment in characterization is critical for the integrity of all subsequent analytical data. The validated HPLC-UV method, with its demonstrated performance, provides a reliable tool for the quantification of this analyte in various matrices.

    Conclusion

    While the lack of a commercial Certified Reference Standard for (2E)-7-hydroxyhept-2-enoic acid presents an initial analytical hurdle, it is not an insurmountable one. Through the meticulous qualification of a primary reference standard and the systematic validation of an appropriate analytical method, such as the HPLC-UV method detailed herein, researchers can generate accurate and reproducible data. This guide provides a comprehensive roadmap for this process, ensuring that the analytical results for (2E)-7-hydroxyhept-2-enoic acid are built on a foundation of scientific rigor and integrity.

    References

    • (2E,6R)-6-hydroxyhept-2-enoic acid. PubChem. [Link]

    • 7-Hydroxyheptanoic acid. NIST WebBook. [Link]

    • Determination of (2E)-10-hydroxydec-2-enoic acid in Croatian royal jelly by high-performance liquid chromatography. ResearchGate. [Link]

    • Standard Reference Material 2378 Fatty Acids in Frozen Human Serum. CDC Stacks. [Link]

    • Simultaneous Determination of Seven Compounds Isolated from Euonymus alatus by HPLC-DAD. National Library of Medicine. [Link]

    • Development of Analytical Strategies for the Determination of Olive Fruit Bioactive Compounds Using UPLC-HRMS and HPLC-DAD. National Library of Medicine. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (2E)-7-hydroxyhept-2-enoic acid proper disposal procedures

    Standard Operating Procedure: Handling and Disposal of (2E)-7-hydroxyhept-2-enoic acid As a Senior Application Scientist, I frequently encounter inquiries regarding the safe handling and disposal of specialized synthetic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Handling and Disposal of (2E)-7-hydroxyhept-2-enoic acid

    As a Senior Application Scientist, I frequently encounter inquiries regarding the safe handling and disposal of specialized synthetic intermediates. (2E)-7-hydroxyhept-2-enoic acid is a highly versatile α,β -unsaturated aliphatic hydroxy carboxylic acid. It is most notably recognized as a critical intermediate in the total synthesis of trans-9-oxodec-2-enoic acid (the honeybee "Queen Substance")[1] and serves as the structural backbone for various pharmaceutical impurities, such as Cilastatin Impurity 3[2].

    Because this compound features three distinct reactive sites—a terminal hydroxyl group, a trans-alkene, and a carboxylic acid—its disposal requires a nuanced understanding of its chemical reactivity. This guide provides self-validating, step-by-step protocols for the safe logistical management and disposal of (2E)-7-hydroxyhept-2-enoic acid waste streams.

    Mechanistic Safety & Reactivity Profile

    To manage chemical waste effectively, one must understand the causality behind the safety protocols. The disposal strategy for (2E)-7-hydroxyhept-2-enoic acid is dictated by its structural moieties:

    • The α,β -Unsaturated System: The conjugated double bond is susceptible to Michael additions and radical-initiated polymerization. If mixed with strong oxidizing waste streams or concentrated peroxides, the alkene can undergo uncontrolled, exothermic auto-oxidation.

    • The Carboxylic Acid Moiety: As a weak organic acid (estimated pKa ~4.5–5.0), it is mildly corrosive. Mixing this compound directly with strong, concentrated bases (e.g., NaOH pellets) in a waste carboy can lead to rapid, localized exothermic neutralization reactions, potentially over-pressurizing the container.

    • The Hydroxyl Group: The presence of the terminal -OH group increases the molecule's amphiphilic nature, making it partially soluble in both aqueous and polar organic waste streams.

    Because it contains only carbon, hydrogen, and oxygen, this compound must be strictly categorized as Non-Halogenated Organic Acid Waste [3]. Introducing it into halogenated waste streams not only violates environmental compliance but drastically increases institutional disposal costs.

    Quantitative Data & Logistical Parameters

    The following table summarizes the critical physical properties and corresponding waste management parameters required for safe laboratory operations.

    ParameterSpecification / ProtocolCausality / Rationale
    Molecular Formula C 7​ H 12​ O 3​ Determines non-halogenated classification.
    Molecular Weight 144.17 g/mol Used for stoichiometric neutralization calculations.
    Primary Waste Category Non-Halogenated Organic AcidContains no halogens; suitable for standard incineration[4].
    Approved Containers High-Density Polyethylene (HDPE)HDPE is highly resistant to organic acids and eliminates the shatter-risk associated with glass[3].
    Incompatible Mixtures Strong oxidizers, halogens, strong basesPrevents exothermic polymerization and rapid heat evolution.

    Waste Segregation & Disposal Workflow

    The segregation of (2E)-7-hydroxyhept-2-enoic acid depends entirely on the solvent matrix it is dissolved in post-experimentation.

    DisposalWorkflow Start Generate (2E)-7-hydroxyhept-2-enoic acid waste stream CheckHalogen Does the matrix contain Halogenated Solvents (e.g., DCM)? Start->CheckHalogen HalogenWaste Route to: Halogenated Organic Waste CheckHalogen->HalogenWaste Yes CheckAqueous Is the matrix primarily Aqueous or Organic? CheckHalogen->CheckAqueous No EHS EHS Collection & Incineration Facility HalogenWaste->EHS AqueousWaste Neutralize to pH 6-8 Route to: Aqueous Waste CheckAqueous->AqueousWaste Aqueous OrganicWaste Route to: Non-Halogenated Organic Acid Waste CheckAqueous->OrganicWaste Organic AqueousWaste->EHS OrganicWaste->EHS

    Decision matrix for the segregation and disposal of (2E)-7-hydroxyhept-2-enoic acid waste streams.

    Step-by-Step Experimental Disposal Protocols

    To ensure a self-validating safety system, laboratory personnel must follow these explicit procedures based on the waste matrix.

    Protocol A: Disposal of Organic Solutions (e.g., in Ethyl Acetate or Ethanol)

    When the acid is dissolved in standard organic solvents from extractions or chromatography:

    • Verify Compatibility: Ensure the primary waste container is made of HDPE and is explicitly labeled "Non-Halogenated Organic Waste"[3].

    • Transfer: In a certified chemical fume hood, use a polyethylene funnel to transfer the solution into the waste carboy.

    • Cap and Vent: Seal the container tightly. If the waste carboy is actively receiving various organic acids, ensure it is equipped with a vented cap to prevent pressure build-up from incidental off-gassing.

    • Secondary Containment: Store the carboy in a secondary containment tray within a designated flammable storage cabinet until Environmental Health and Safety (EHS) pickup.

    Protocol B: Neutralization of Aqueous Extracts

    During workups, (2E)-7-hydroxyhept-2-enoic acid may partition into aqueous washes. These mildly acidic aqueous streams must be neutralized prior to disposal to protect plumbing infrastructure and comply with EPA/RCRA regulations[4].

    • Preparation: Transfer the aqueous waste to a wide-mouth Erlenmeyer flask or beaker. Place the vessel in a fume hood on a magnetic stir plate.

    • Controlled Neutralization: While stirring vigorously, slowly add a 1M solution of Sodium Bicarbonate (NaHCO 3​ ).

      • Causality Check: We use NaHCO 3​ rather than NaOH because bicarbonate provides a buffered, gentle neutralization. The visual evolution of CO 2​ gas serves as a self-validating indicator that the acid is being actively neutralized.

    • pH Verification: Continue dropwise addition until gas evolution ceases. Use a calibrated pH meter or universal indicator paper to confirm the solution has reached a stable pH between 6.0 and 8.0.

    • Final Disposal: Once neutralized, transfer the solution to the "Aqueous Waste" carboy.

    Protocol C: Solid Spill Management

    If the neat compound (often a viscous oil or low-melting solid depending on purity) is spilled:

    • Containment: Do not use combustible materials like sawdust, which can act as fuel if an oxidation event occurs.

    • Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry diatomaceous earth.

    • Collection: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container (typically a poly-lined bucket). Label as "Solid Organic Acid Waste - Spill Debris."

    Conclusion

    Building deep trust in laboratory operations requires moving beyond basic compliance and understanding the chemical rationale behind every action. By recognizing the reactive vulnerabilities of the α,β -unsaturated and carboxylic moieties in (2E)-7-hydroxyhept-2-enoic acid, researchers can confidently execute these disposal protocols, ensuring both environmental responsibility and absolute laboratory safety.

    References

    • 739. A New Synthesis of Queen Substance.RSC Publishing.
    • Cilast
    • 3-Oxopentanoic Acid | Anaplerotic Research Compound (General Non-Halogenated Organic Acid Waste Guidelines).Benchchem.
    • Working with Hazardous Chemicals - Organic Syntheses.Organic Syntheses.

    Sources

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